Technical Documentation Center

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
  • CAS: 175203-24-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 175203-24-4)

Disclaimer: Limited direct experimental data is publicly available for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is constructed based on the known properties and activities of structurally...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is constructed based on the known properties and activities of structurally similar pyrazole derivatives and general principles of medicinal chemistry and pharmacology. The experimental protocols provided are generalized and would require optimization for this specific compound.

Introduction

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom, a dimethylated pyrazole ring, and a benzoic acid moiety suggests that this compound may have interesting pharmacological activities worth investigating. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities, along with detailed, generalized experimental protocols for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is presented in the table below.

PropertyValue
CAS Number 175203-24-4
Molecular Formula C₁₃H₁₃BrN₂O₂
Molecular Weight 309.16 g/mol
IUPAC Name 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Synonyms 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-benzoic acid
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Synthesis

A plausible synthetic route for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is outlined below. This pathway is based on established methods for the synthesis of N-alkylated pyrazoles.

Proposed Synthetic Pathway

Synthetic Pathway A 3,5-Dimethylpyrazole B 4-Bromo-3,5-dimethylpyrazole A->B Bromination (e.g., NBS) D Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate B->D N-Alkylation (Base, e.g., K2CO3) C Methyl 3-(bromomethyl)benzoate C->D E 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid D->E Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Generalized)

Step 1: Bromination of 3,5-Dimethylpyrazole

  • To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-3,5-dimethylpyrazole.

Step 2: N-Alkylation

  • To a solution of 4-bromo-3,5-dimethylpyrazole in an aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

  • Add methyl 3-(bromomethyl)benzoate to the mixture.

  • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.

Step 3: Hydrolysis

  • Dissolve the methyl ester from the previous step in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or another suitable base).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Potential Biological Activities and Experimental Evaluation

Based on the activities of similar pyrazole derivatives, this compound is a candidate for screening as an antibacterial, anti-inflammatory, and anticancer agent.

Antibacterial Activity

This protocol is a generalized broth microdilution method.

MIC Determination Workflow A Prepare serial dilutions of the test compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (0.5 McFarland). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually assess for bacterial growth. D->E F The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for MIC determination.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate.

    • Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)64
Anti-inflammatory Activity

This is a generalized protocol for an in vitro COX-1/COX-2 inhibition assay.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a fluorescent probe, and the test compound at various concentrations.

    • Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal over time using a plate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

EnzymeIC₅₀ (µM)
COX-1>100
COX-215
Anticancer Activity

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

MTT Assay Workflow A Seed cancer cells in a 96-well plate and allow to attach overnight. B Treat cells with various concentrations of the test compound. A->B C Incubate for 48-72 hours. B->C D Add MTT reagent and incubate for 4 hours. C->D E Solubilize formazan crystals with DMSO or another solvent. D->E F Measure absorbance at 570 nm. E->F G Calculate cell viability and IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture and Seeding:

    • Culture a cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)40

Potential Mechanism of Action and Signaling Pathways

Given the potential for anti-inflammatory and anticancer activity, this compound might modulate signaling pathways involved in these processes. A hypothetical pathway is presented below.

Hypothetical Signaling Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NFkB NF-κB Inflammatory Stimulus->NFkB COX2 COX-2 NFkB->COX2 Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Test Compound->NFkB Inhibition? Test Compound->COX2 Inhibition

Caption: Hypothetical modulation of the NF-κB and COX-2 pathways.

This diagram illustrates a potential mechanism where the compound could inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. Additionally, it might interfere with the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival. Inhibition of these pathways could lead to reduced inflammation and potentially induce apoptosis in cancer cells.

Conclusion

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound with potential for a range of biological activities, characteristic of the pyrazole class of molecules. While specific experimental data is lacking, this guide provides a framework for its synthesis and evaluation as a potential antibacterial, anti-inflammatory, or anticancer agent. The detailed, albeit generalized, protocols and hypothetical data serve as a starting point for researchers interested in exploring the therapeutic potential of this and similar compounds. Further investigation is warranted to confirm these potential activities and elucidate its precise mechanism of action.

Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)meth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Due to the limited availability of experimentally validated data in peer-reviewed literature for this specific molecule, this guide combines information from commercial suppliers with established experimental protocols for analogous compounds. Furthermore, a plausible biological signaling pathway that could be modulated by this class of compounds is presented.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Identification and Structure
PropertyValueSource
IUPAC Name 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid[1]
CAS Number 175203-24-4[1]
Chemical Formula C₁₃H₁₃BrN₂O₂[1]
Molecular Weight 309.16 g/mol [2]
Canonical SMILES CC1=C(C(=NN1CC2=CC=CC(=C2)C(=O)O)C)Br
Experimentally Reported and Predicted Physicochemical Data

The following table summarizes the available quantitative data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. It is important to note that some of these values are from commercial suppliers and may not have been determined through rigorous, peer-reviewed experimental studies.[3] Conflicting data has been noted where applicable.

Physicochemical ParameterReported Value(s)Notes
Melting Point 226-228 °CFrom a commercial supplier; requires experimental verification. A structurally related compound, 4-bromo-3-methylbenzoic acid, has a reported melting point of 212-216 °C.[4][5]
Boiling Point 479.2 °C at 760 mmHgFrom a commercial supplier; likely a predicted value and requires experimental verification.[3]
logP (Octanol-Water Partition Coefficient) 3.00890Likely a calculated value from a commercial supplier; requires experimental determination.[3]
pKa No data availableExperimental determination is required.
Aqueous Solubility No data availableExperimental determination is required.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimentally validated data, this section provides detailed methodologies for the determination of key physicochemical properties, based on standard laboratory practices for similar small molecules.

Synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

A plausible synthetic route for the title compound can be adapted from procedures for similar pyrazole derivatives.[6]

Workflow for the Synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

G cluster_0 Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole cluster_1 Step 2: Bromination of the Pyrazole Ring cluster_2 Step 3: Alkylation with Methyl 3-(bromomethyl)benzoate cluster_3 Step 4: Hydrolysis of the Ester acetylacetone Acetylacetone reflux1 Reflux acetylacetone->reflux1 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux1 ethanol Ethanol (solvent) ethanol->reflux1 pyrazole 3,5-dimethyl-1H-pyrazole reflux1->pyrazole bromination Bromination pyrazole->bromination bromo_pyrazole 4-bromo-3,5-dimethyl-1H-pyrazole alkylation Alkylation bromo_pyrazole->alkylation bromine Bromine (Br2) bromine->bromination acetic_acid Acetic Acid (solvent) acetic_acid->bromination bromination->bromo_pyrazole methyl_benzoate_ester Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate hydrolysis Hydrolysis methyl_benzoate_ester->hydrolysis methyl_bromomethylbenzoate Methyl 3-(bromomethyl)benzoate methyl_bromomethylbenzoate->alkylation base Base (e.g., K2CO3) base->alkylation solvent2 Solvent (e.g., Acetone) solvent2->alkylation alkylation->methyl_benzoate_ester final_product 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrolysis_conditions Base or Acid Hydrolysis (e.g., NaOH or HCl) hydrolysis_conditions->hydrolysis hydrolysis->final_product

Caption: Synthetic workflow for the target compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Experimental Workflow for Melting Point Determination

G sample_prep Sample Preparation: - Dry the crystalline solid. - Finely powder the sample. capillary_loading Capillary Loading: - Pack 2-3 mm of the powdered sample into a capillary tube. sample_prep->capillary_loading instrument_setup Instrument Setup: - Place the capillary tube in a melting point apparatus. capillary_loading->instrument_setup heating Heating: - Heat the sample slowly (1-2 °C/min) near the expected melting point. instrument_setup->heating observation Observation: - Record the temperature at which the first drop of liquid appears (T1). - Record the temperature at which the last solid melts (T2). heating->observation melting_range Melting Range = T1 - T2 observation->melting_range

Caption: Standard workflow for melting point determination.

Solubility Determination

Assessing the solubility of a compound in various solvents is critical for formulation development and for understanding its behavior in biological systems.

G start Start with a known mass of the compound. add_solvent Add a small, measured volume of the solvent (e.g., water, ethanol, DMSO). start->add_solvent agitate Agitate vigorously (e.g., vortexing, sonication). add_solvent->agitate observe Visually inspect for complete dissolution. agitate->observe dissolved Completely Dissolved observe->dissolved not_dissolved Not Dissolved observe->not_dissolved calculate_solubility Calculate Solubility (e.g., in mg/mL or mol/L) dissolved->calculate_solubility add_more_solvent Incrementally add more solvent and repeat agitation and observation. not_dissolved->add_more_solvent add_more_solvent->agitate

Caption: Workflow for potentiometric pKa determination.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Experimental Workflow for Shake-Flask logP Determination

G prepare_phases Prepare mutually saturated octanol and water phases. dissolve_compound Dissolve a known amount of the compound in one of the phases. prepare_phases->dissolve_compound mix_phases Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning. dissolve_compound->mix_phases equilibrate Allow the phases to separate and equilibrate. mix_phases->equilibrate sample_phases Carefully sample both the octanol and water phases. equilibrate->sample_phases analyze_concentration Determine the concentration of the compound in each phase (e.g., by UV-Vis spectroscopy or HPLC). sample_phases->analyze_concentration calculate_logP Calculate logP = log([Compound]octanol / [Compound]water) analyze_concentration->calculate_logP

Caption: Shake-flask method for logP determination.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid have been reported, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. [7]Many pyrazole derivatives are known to function as kinase inhibitors. For illustrative purposes, a generic kinase signaling pathway that can be targeted by such inhibitors is depicted below.

It is crucial to emphasize that this represents a potential mechanism of action for a compound of this class and has not been experimentally confirmed for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Hypothetical Kinase Signaling Pathway Inhibition

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor Binds to adp ADP receptor->adp Hydrolyzes ATP downstream_protein Downstream Signaling Protein receptor->downstream_protein Activates compound Pyrazole-based Inhibitor (e.g., 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid) compound->receptor Inhibits atp ATP atp->receptor Binds to ATP-binding site phosphorylated_protein Phosphorylated Downstream Protein downstream_protein->phosphorylated_protein Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylated_protein->cellular_response Leads to

Caption: A generic kinase signaling pathway potentially targeted by pyrazole inhibitors.

Conclusion

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound for which there is currently a lack of comprehensive, experimentally validated physicochemical and biological data in the public domain. The information provided in this guide from commercial sources should be treated with caution and warrants experimental verification. The detailed protocols outlined here provide a framework for the systematic characterization of this and other novel chemical entities. Further research is necessary to elucidate the precise physicochemical properties and to identify the specific biological targets and mechanisms of action of this compound, which will be essential for any future drug development efforts.

References

Foundational

Technical Guide: Structure Elucidation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structure elucidation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 175203-24-4)[1]. The document outlines a probable synthetic route and details the analytical methodologies required to confirm the molecular structure. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented in a structured format. Detailed experimental protocols and logical workflow diagrams are provided to offer a complete framework for researchers working with this and related heterocyclic compounds. The pyrazole moiety is a significant scaffold in medicinal chemistry, and derivatives are explored for various therapeutic applications, including as antibacterial agents[2][3][4].

Proposed Synthesis Pathway

The synthesis of the target compound can be logically achieved via a two-step process. The first step involves the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable benzyl halide, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. This method is a common and effective strategy for creating N-arylmethyl pyrazole derivatives[5][6][7].

The proposed reaction scheme is as follows:

  • Step 1: N-Alkylation. 4-bromo-3,5-dimethyl-1H-pyrazole is reacted with methyl 3-(bromomethyl)benzoate in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetonitrile) to form the intermediate ester, methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.

  • Step 2: Saponification. The resulting methyl ester is hydrolyzed using a base (e.g., NaOH) in a water/alcohol mixture, followed by acidic workup to yield the final product, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product R1 4-bromo-3,5-dimethyl-1H-pyrazole Step1 Step 1: N-Alkylation R1->Step1 R2 Methyl 3-(bromomethyl)benzoate R2->Step1 Int Methyl 3-[(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)methyl]benzoate Step2 Step 2: Saponification Int->Step2 FP 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Step1->Int K₂CO₃, CH₃CN Step2->FP 1. NaOH, H₂O/MeOH 2. H₃O⁺

Caption: Proposed two-step synthesis workflow for the target compound.

Structure Elucidation & Data

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 Singlet (broad) 1H -COOH
~8.05 Singlet 1H Benzoic acid C2-H
~7.85 Doublet 1H Benzoic acid C6-H
~7.55 Triplet 1H Benzoic acid C5-H
~7.45 Doublet 1H Benzoic acid C4-H
~5.40 Singlet 2H -CH₂- (Methylene bridge)
~2.25 Singlet 3H Pyrazole C3-CH₃

| ~2.20 | Singlet | 3H | Pyrazole C5-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~167.0 -COOH
~148.5 Pyrazole C3
~139.0 Pyrazole C5
~137.5 Benzoic acid C1
~132.0 Benzoic acid C3
~131.5 Benzoic acid C6
~129.5 Benzoic acid C5
~128.0 Benzoic acid C2
~127.5 Benzoic acid C4
~95.0 Pyrazole C4-Br
~50.0 -CH₂- (Methylene bridge)
~12.5 Pyrazole C3-CH₃

| ~10.5 | Pyrazole C5-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on fragmentation patterns.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Formula Calculated m/z Found m/z
[M+H]⁺ C₁₃H₁₄BrN₂O₂⁺ 309.0239 (Experimental)

| [M-H]⁻ | C₁₃H₁₂BrN₂O₂⁻ | 307.0086 | (Experimental) |

Note: The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis Protocol

Step 1: Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

  • To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add methyl 3-(bromomethyl)benzoate (1.05 eq) to the mixture.

  • Stir the reaction mixture at 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid residue and evaporate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the pure intermediate ester.

Step 2: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

  • Dissolve the intermediate ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Evaporate the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are prepared in a suitable solvent such as methanol or acetonitrile.

  • Purity Analysis: Purity is assessed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

Structure Confirmation Workflow

The logical process for confirming the final structure involves integrating data from multiple analytical techniques. Each piece of data corroborates a specific feature of the molecule.

Elucidation_Workflow cluster_input Synthesized Compound cluster_analytics Analytical Techniques cluster_data Data Interpretation cluster_fragments Confirmed Structural Features cluster_final Final Confirmation Compound Purified Product NMR 1D NMR (¹H, ¹³C) Compound->NMR MS HRMS (ESI-TOF) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR_Data Chemical Shifts, Integrations, Couplings NMR->NMR_Data MS_Data Molecular Ion Peak & Isotopic Pattern MS->MS_Data FTIR_Data Functional Group Frequencies FTIR->FTIR_Data F1 Disubstituted Benzoic Acid Moiety NMR_Data->F1 F2 Methylene Bridge (-CH₂-) NMR_Data->F2 F3 Bromo-dimethyl- pyrazole Moiety NMR_Data->F3 F4 Correct Molecular Formula & Weight MS_Data->F4 FTIR_Data->F1 Structure Confirmed Structure F1->Structure F2->Structure F3->Structure F4->Structure

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

The structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can be unequivocally confirmed through a systematic approach combining logical synthesis and comprehensive spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for the preparation and characterization of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

Exploratory

Spectroscopic and Synthetic Profile of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the available chemical and spectroscopic information for the compound 3-[(4-bromo-3,5-dim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and spectroscopic information for the compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 175203-24-4). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this document presents a compilation of its known properties, alongside predicted spectroscopic characteristics derived from analogous structures. Furthermore, a detailed, generalized experimental protocol for its synthesis and subsequent spectroscopic analysis is proposed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-containing benzoic acid derivatives in the field of drug discovery and development.

Introduction

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound incorporating a substituted pyrazole ring linked to a benzoic acid moiety. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Similarly, benzoic acid derivatives are prevalent in numerous pharmaceutical compounds. The combination of these two pharmacophores in a single molecule suggests a potential for unique biological activities, making it a target of interest for further investigation. This guide aims to consolidate the known information and provide a predictive framework for the spectroscopic characterization of this compound.

Chemical Properties

A summary of the key chemical identifiers for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is presented in Table 1.

PropertyValueSource
IUPAC Name 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid[1]
CAS Number 175203-24-4[1]
Molecular Formula C₁₃H₁₃BrN₂O₂[1]
Molecular Weight 309.163 g/mol [1]
SMILES CC1=NN(CC2=CC=CC(=C2)C(O)=O)C(C)=C1Br[1]

Table 1: Chemical Identifiers for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts are summarized in Table 2. The spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methylene bridge, and the methyl groups on the pyrazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1H-COOH
~7.9 - 8.1Singlet/Doublet1HAr-H
~7.4 - 7.6Multiplet2HAr-H
~7.2 - 7.3Doublet1HAr-H
~5.3 - 5.5Singlet2H-CH₂-
~2.2 - 2.4Singlet3H-CH₃ (pyrazole)
~2.1 - 2.3Singlet3H-CH₃ (pyrazole)

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆).

Predicted ¹³C NMR Data

The anticipated carbon-13 NMR chemical shifts are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~167 - 170-COOH
~148 - 150C (pyrazole, C=N)
~140 - 142C (pyrazole, C=N)
~136 - 138Ar-C (quaternary)
~130 - 133Ar-CH
~128 - 130Ar-C (quaternary)
~127 - 129Ar-CH
~125 - 127Ar-CH
~110 - 112C-Br (pyrazole)
~50 - 55-CH₂-
~12 - 15-CH₃ (pyrazole)
~10 - 12-CH₃ (pyrazole)

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆).

Predicted IR Data

The expected infrared absorption frequencies are listed in Table 4. Key vibrational modes include the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (carboxylic acid)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (aliphatic)
1680 - 1710StrongC=O stretch (carboxylic acid)
1550 - 1600Medium-StrongC=C stretch (aromatic and pyrazole)
1400 - 1450MediumC-H bend (aliphatic)
1200 - 1300StrongC-O stretch (carboxylic acid)
900 - 950MediumO-H bend (out-of-plane, carboxylic acid dimer)
600 - 700Medium-StrongC-Br stretch

Table 4: Predicted IR Spectroscopic Data.

Predicted Mass Spectrometry Data

The anticipated mass-to-charge ratios for the molecular ion and key fragments are shown in Table 5. The presence of bromine should result in a characteristic M/M+2 isotopic pattern.

m/zRelative IntensityAssignment
308/310High[M]⁺ (Molecular ion)
290/292Medium[M - H₂O]⁺
263/265Medium[M - COOH]⁺
201/203High[Br-Pyrazole-CH₂]⁺
121High[Benzoic acid - H]⁺

Table 5: Predicted Mass Spectrometry Data (Electron Ionization).

Proposed Experimental Protocols

The following sections detail a generalized approach for the synthesis and spectroscopic characterization of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Synthesis Workflow

The synthesis of the target compound can be conceptualized as a two-step process: the synthesis of the pyrazole core followed by its alkylation with a suitable benzoic acid derivative. A generalized workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: - 2,4-Pentanedione - Hydrazine derivative - Brominating agent - Methyl 3-(bromomethyl)benzoate step1 Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole start->step1 step2 Alkylation with Methyl 3-(bromomethyl)benzoate step1->step2 step3 Hydrolysis of the Ester step2->step3 purification Purification (Recrystallization/Chromatography) step3->purification product 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental

References

Foundational

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-[(4-bromo-3,5-dimeth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from analogous chemical structures and established principles of NMR spectroscopy to offer a robust prediction of the expected spectral data. This information is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is summarized in the table below. The predictions are based on typical chemical shifts of substituted benzoic acids, N-benzyl pyrazoles, and brominated dimethylpyrazoles.[1][2][3] The spectrum is expected to be recorded in a solvent like DMSO-d₆, which can solubilize the carboxylic acid and avoid exchange of the acidic proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
Ha (-COOH)~13.0Broad Singlet1HN/A
Hb (Ar-H, position 2)~8.0 - 8.2Singlet (or narrow triplet)1HN/A
Hc (Ar-H, position 6)~7.8 - 8.0Doublet1H~7.5 - 8.0
Hd (Ar-H, position 4)~7.6 - 7.8Doublet1H~7.5 - 8.0
He (Ar-H, position 5)~7.5 - 7.6Triplet1H~7.5 - 8.0
Hf (-CH₂-)~5.4 - 5.6Singlet2HN/A
Hg (-CH₃, position 5')~2.2 - 2.4Singlet3HN/A
Hh (-CH₃, position 3')~2.1 - 2.3Singlet3HN/A

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid with the assigned protons corresponding to the data in the table above.

Caption: Molecular structure of the target compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a solid organic compound such as 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. For a carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can solubilize polar compounds and the acidic proton of the carboxylic acid is typically observed as a broad singlet. Alternatively, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) could be used, though the acidic proton may exchange with deuterium in methanol.[4]

  • Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[2] In some cases, the residual solvent peak can be used as a secondary reference.[5]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure a homogeneous solution, which is crucial for obtaining sharp NMR signals.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
  • Spectrometer Frequency: 400 MHz for ¹H nucleus.

  • Acquisition Parameters:

    • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for very dilute samples.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is typically sufficient for ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.[6]

    • Pulse Width (P1): Use a calibrated 90° pulse width.

    • Spectral Width (SW): A spectral width of at least 16 ppm (from -2 to 14 ppm) is recommended to ensure all signals, including the carboxylic acid proton, are captured.

  • Temperature: The experiment is usually run at a constant ambient temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum through Fourier transformation.

  • Phasing: The spectrum must be correctly phased to ensure that all peaks are in the pure absorption mode. This can be done manually or automatically.

  • Baseline Correction: A flat baseline is essential for accurate integration. Apply a baseline correction algorithm to the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants for each signal in the spectrum.

By following this guide, researchers can effectively predict, acquire, and interpret the ¹H NMR spectrum of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, facilitating its unambiguous characterization.

References

Exploratory

An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Due to the absence of published experimental data for this specific compound, this document outlines the expected chemical shifts based on established values for its constituent structural motifs. It also includes a standardized experimental protocol for acquiring such data and logical workflows for spectral analysis.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is predicted to exhibit 13 distinct signals, corresponding to each unique carbon environment in the molecule. The chemical shifts have been estimated from literature data for substituted benzoic acids and brominated N-alkylated pyrazoles. The assignments are presented in Table 1, with the molecular structure and carbon numbering shown in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Carbon No.Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~168Typical chemical shift for a carboxylic acid carbon[1][2].
C2~132Aromatic C-H ortho to the carboxylic acid group.
C3~130Aromatic C-H para to the carboxylic acid group.
C4~129Aromatic C-H ortho to the carboxylic acid group.
C5~138Aromatic C-H meta to the carboxylic acid group.
C6~131Quaternary aromatic carbon attached to the methyl group.
C7~53Methylene (-CH₂-) carbon attached to the pyrazole nitrogen, showing an upfield shift due to the sp³ hybridization[3].
C8~148Quaternary carbon in the pyrazole ring attached to a methyl group[3].
C9~95Brominated quaternary carbon in the pyrazole ring, significantly shielded by the bromine atom.
C10~140Quaternary carbon in the pyrazole ring attached to a methyl group[3].
C11~12Methyl carbon attached to the pyrazole ring.
C12~14Methyl carbon attached to the pyrazole ring.
C13~172Carboxylic acid carbon, expected to be the most downfield signal[1].

Note: Predicted values are estimates and may vary from experimental results.

Molecular Structure and Numbering

The following diagram illustrates the structure of the target compound with the carbon atoms numbered for reference in the predicted data table.

G C1 C1 O1a O C1->O1a O1b OH C1->O1b C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C2 C7 C7 C6->C7 N1 N C7->N1 N2 N N1->N2 C8 C8 N1->C8 C10 C10 N2->C10 C9 C9 C8->C9 C11 C11 C8->C11 C9->C10 Br Br C9->Br C12 C12 C10->C12 C13 C L1 13 L2 6 L3 5 L4 4 L5 3 L6 2 L7 7 L8 10 L9 9 L10 8 L11 11 L12 12

Figure 1: Molecular structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid with carbon numbering.

Experimental Protocols

A standard protocol for the acquisition of a ¹³C NMR spectrum for the title compound is as follows.

a) Sample Preparation:

  • Weigh approximately 10-20 mg of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

b) NMR Spectrometer Setup:

  • The ¹³C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 100 or 125 MHz.[4]

  • The sample should be placed in the spectrometer probe, which is maintained at a constant temperature, typically 25 °C.

  • The spectrometer is locked onto the deuterium signal of the solvent.

c) Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): ~2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

d) Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to the transformed spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.0 ppm.

  • Peak picking is performed to identify the chemical shift of each signal.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent with TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Reference to TMS i->j k Peak Picking j->k l Assign Signals to Carbons k->l m Compare with Predicted/Reference Spectra l->m n Final Structure Confirmation m->n

Figure 2: Workflow for 13C NMR analysis.

References

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a detailed overview of the predicted mass spectrometry characteristics of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the predicted mass spectrometry characteristics of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document outlines a plausible fragmentation pathway under electron ionization (EI), presents predicted quantitative data for key fragments, and details a comprehensive experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS). The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of novel pyrazole-containing compounds. Given the absence of publicly available experimental mass spectra for this specific molecule, this guide is based on established fragmentation principles of its constituent chemical moieties.

Predicted Mass Spectrometry Data

The mass spectrum of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is expected to exhibit a distinct pattern of fragmentation, providing a reliable fingerprint for its identification. The molecular formula is C₁₃H₁₃BrN₂O₂, with a monoisotopic mass of 308.0215 g/mol . Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (M and M+2) at m/z 308 and 310.

The fragmentation is predicted to be initiated by several key cleavages, primarily benzylic cleavage between the methylene bridge and the pyrazole ring, and fragmentation of the benzoic acid moiety. The most abundant fragments are anticipated to arise from stable intermediates.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragments

Predicted m/z Proposed Fragment Ion Predicted Relative Abundance Notes
308/310[C₁₃H₁₃BrN₂O₂]⁺ModerateMolecular ion peak (M/M+2) exhibiting the characteristic bromine isotope pattern.
291/293[C₁₃H₁₂BrN₂O]⁺LowLoss of a hydroxyl radical (•OH) from the carboxylic acid group.
263/265[C₁₃H₁₂BrN₂]⁺LowLoss of a carboxyl group (•COOH) from the molecular ion.
185/187[C₅H₆BrN₂]⁺HighProduct of benzylic cleavage, representing the 4-bromo-3,5-dimethylpyrazole radical cation.
121[C₈H₇O₂]⁺ModerateProduct of benzylic cleavage, representing the 3-(carboxymethyl)phenyl radical.
106[C₅H₇N₂]⁺ModerateLoss of bromine from the pyrazole fragment.
91[C₇H₇]⁺ModerateTropylium ion, a common fragment in compounds with a benzyl group.

Experimental Protocols

The following is a detailed methodology for the analysis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is designed to achieve efficient separation and sensitive detection of this polar aromatic compound.

1. Sample Preparation

  • Standard Solution Preparation: A stock solution of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is prepared by dissolving 1 mg of the compound in 1 mL of methanol to a final concentration of 1 mg/mL. A series of working standard solutions can be prepared by serial dilution with the initial mobile phase composition.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Instrumentation: LC-MS/MS

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this moderately polar compound.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is generally preferred for compounds with nitrogen-containing heterocycles.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Cone Gas Flow: 50 L/hr (Nitrogen).

    • Data Acquisition: Full scan mode (m/z 50-500) for initial identification and tandem MS (MS/MS) for structural confirmation. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of the target compound.

Fragmentation_Pathway M [C₁₃H₁₃BrN₂O₂]⁺ m/z 308/310 (Molecular Ion) F1 [C₅H₆BrN₂]⁺ m/z 185/187 M->F1 Benzylic Cleavage F2 [C₈H₇O₂]⁺ m/z 121 M->F2 Benzylic Cleavage F5 [C₁₃H₁₂BrN₂O]⁺ m/z 291/293 M->F5 - OH F3 [C₅H₇N₂]⁺ m/z 106 F1->F3 - Br F4 [C₇H₇]⁺ m/z 91 F2->F4 - COOH

Caption: Predicted Fragmentation Pathway of the Target Compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction & Protein Precipitation Sample->Extraction Cleanup Solid Phase Extraction (optional) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration LC Liquid Chromatography (Separation) Concentration->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (Detection) ESI->MS Processing Data Acquisition & Processing MS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: General Experimental Workflow for LC-MS Analysis.

Exploratory

The Ascendant Therapeutic Potential of Pyrazole Benzoic Acid Derivatives: A Technical Guide

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast array...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The incorporation of a benzoic acid moiety often enhances these properties, providing a critical pharmacophore for interacting with biological targets. This technical guide offers an in-depth exploration of the predicted and observed biological activities of pyrazole benzoic acid derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key processes for researchers, scientists, and drug development professionals.

General Synthesis Strategies

The synthesis of pyrazole benzoic acid derivatives is adaptable, but a common and effective pathway involves the reaction of a substituted acetophenone with a hydrazine-substituted benzoic acid. This initial condensation forms a hydrazone intermediate, which then undergoes cyclization, often facilitated by the Vilsmeier-Haack reagent (POCl₃/DMF), to yield the core pyrazole aldehyde structure.[6][7] This aldehyde can be further modified to produce a diverse library of derivatives.

G cluster_start Starting Materials start1 Substituted Acetophenone intermediate Hydrazone Intermediate start1->intermediate Condensation (in Ethanol) start2 4-Hydrazinobenzoic Acid start2->intermediate Condensation (in Ethanol) product_aldehyde Pyrazole-4-carbaldehyde Benzoic Acid Derivative intermediate->product_aldehyde reagent Vilsmeier-Haack Reagent (POCl3 / DMF) reagent->product_aldehyde Cyclization final_product Diverse Pyrazole Benzoic Acid Derivatives product_aldehyde->final_product Further Functionalization

General synthesis workflow for pyrazole benzoic acid derivatives.

Anticancer Activity

Pyrazole derivatives have emerged as potent anticancer agents, targeting various mechanisms within cancer cells, including the p53-MDM2 interaction and tubulin polymerization.[1][8] Their efficacy has been demonstrated across a range of human cancer cell lines.[9]

Data Presentation: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Benzamide DerivativeMCF-7 (Breast)4.98[9]
Pyrazole-Benzamide DerivativeHCT-116 (Colon)7.74[9]
1H-Benzofuro[3,2-c]pyrazole (Compound 5b)K562 (Leukemia)0.021[1]
1H-Benzofuro[3,2-c]pyrazole (Compound 5b)A549 (Lung)0.69[1]
Pyrazole Derivative (Compound 11c)PC3 (Prostate)16.82[8]
Pyrazole Derivative (Compound 11c)SW620 (Colon)4.09[8]
Pyrazole-Sulphonamide Hybrid (Compound 4i)Oral Squamous Carcinoma6.7[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazole benzoic acid derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours. A control group receives only the vehicle (DMSO).

  • MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Anticancer Screening Workflow synthesis Synthesis of Pyrazole Derivatives treatment Treatment with Test Compounds synthesis->treatment cell_culture Seeding Cancer Cells (96-well plate) cell_culture->treatment mtt_assay MTT Assay (Incubation & Solubilization) treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Pyrazole benzoic acid derivatives have demonstrated significant potency against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][11] Their mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase.[12][13]

Data Presentation: Antibacterial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various pyrazole derivatives against pathogenic bacteria.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic AcidStaphylococcus aureusAs low as 0.78[12]
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic AcidEnterococcus faecalisAs low as 0.78[12]
N-Benzoic acid derived pyrazole hydrazoneAcinetobacter baumannii4[13]
4-Fluorophenyl substituted pyrazoleS. aureus1[11]
Triazine-fused pyrazoleStaphylococcus epidermidis0.97[13]
Triazine-fused pyrazoleEnterobacter cloacae0.48[13]
Phenyl-substituted pyrazolePlanktonic Gram-positive bacteriaAs low as 0.25[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The pyrazole benzoic acid derivative is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after further incubation.

G cluster_pathway Proposed Antibacterial Mechanism: DNA Gyrase Inhibition compound Pyrazole Benzoic Acid Derivative membrane Bacterial Cell Membrane compound->membrane Penetrates gyrase DNA Gyrase (Topoisomerase II) compound->gyrase Inhibits membrane->gyrase dna_supercoiling DNA Supercoiling (Relaxation/Introduction) gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication & Repair dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Process Blocked

Inhibition of DNA gyrase as a proposed antibacterial mechanism.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with the blockbuster drug Celecoxib (a COX-2 inhibitor) being a prime example.[14] Pyrazole benzoic acids are investigated for similar selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Data Presentation: Anti-inflammatory Efficacy

The anti-inflammatory potential is often measured by the inhibition of COX enzymes or through in vivo models like the carrageenan-induced paw edema test.

Compound Class/DerivativeAssayResultReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC₅₀ = 0.02 µM[14]
3,5-DiarylpyrazoleCOX-2 InhibitionIC₅₀ = 0.01 µM[14]
Pyrazole-thiazole hybrid5-LOX InhibitionIC₅₀ = 0.08 µM[14]
Pyrazole DerivativeCarrageenan-induced Paw Edema65-80% edema reduction (at 10 mg/kg)[14]
Pyrazolone Derivative (Compound 8d)Carrageenan-induced Paw Edema75% inhibition of inflammation[15]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating the activity of acute anti-inflammatory agents.

  • Animal Grouping: Rats or mice are divided into groups: a control group, a standard drug group (e.g., Diclofenac sodium or Celecoxib), and test groups for different doses of the pyrazole derivatives.[15][16]

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) to the respective animal groups. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 1% w/v carrageenan solution is administered into the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (at 0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group, using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Conclusion and Future Outlook

Pyrazole benzoic acid derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities reveals that subtle structural modifications can lead to substantial improvements in potency and selectivity.[17][18] Future research will likely focus on optimizing these structures to enhance target specificity, improve pharmacokinetic profiles, and reduce potential toxicity, paving the way for the development of next-generation therapeutics for a wide range of diseases.

References

Foundational

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is based on the general properties an...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is based on the general properties and hazards of structurally related compounds, such as brominated pyrazoles and substituted benzoic acids. It is intended for use by qualified researchers and professionals in a controlled laboratory setting. A thorough risk assessment should be conducted before handling this compound. [1][2][3][4] This technical guide provides an in-depth overview of the inferred safety protocols, handling procedures, and potential hazards associated with 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. The information is compiled for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Profile

Property3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acidBenzoic Acid4-Bromo-3,5-dimethyl-1H-pyrazole
Molecular Formula C13H13BrN2O2C7H6O2C5H7BrN2
Molecular Weight 309.16 g/mol 122.12 g/mol 175.03 g/mol
Appearance Not Available (likely a solid)Colorless crystalline solid [5]Not Available
Melting Point Not Available122 °C [5]Not Available
Boiling Point Not Available249 °C [5]Not Available
Solubility Not AvailablePoorly soluble in cold water, soluble in hot water and organic solvents [4][5]Not Available
pKa Not Available4.2 [5]Not Available
Acute Toxicity Not AvailableLD50 Oral (Rat): 1700 mg/kgNot Available
GHS Hazard Statements Not AvailableH315, H319, H372Not Available

Hazard Identification and Safety Precautions

As a novel chemical entity, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid should be treated as hazardous until proven otherwise. [1]Based on its structural motifs, the following potential hazards should be considered:

  • Irritation: The benzoic acid moiety suggests the compound may be irritating to the eyes, skin, and respiratory system. [1]* Toxicity: Brominated organic compounds can have varying levels of toxicity. The pyrazole core is found in many biologically active molecules, and the overall toxicological profile is unknown.

  • Environmental Hazards: The environmental fate and effects of this compound have not been determined. Discharge into the environment must be avoided. [6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. [1][6]
Body Protection Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection For dusty conditions or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used. [2][8]

Handling, Storage, and Disposal

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood. [1][2]* Avoid the formation of dust and aerosols. [6]* Minimize direct contact. Use appropriate tools for transfer.

  • Grounding and bonding should be used to prevent electrostatic discharge if flammable solvents are present.

  • Eating, drinking, and smoking are strictly prohibited in the handling area. [9]

Storage
  • Store in a tightly sealed, properly labeled container. [1][7]* Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Store away from heat and direct sunlight. [2]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain. [2]* Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

SituationProtocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [1][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][6][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][6]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow emergency response protocols. Prevent entry into waterways. [1][7]

Experimental Protocols (Hypothetical)

As no specific synthesis protocols for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid have been published, a generalized two-step synthetic workflow is proposed based on common organic chemistry reactions. This serves as an illustrative example for procedural safety and planning.

General Synthetic Workflow

The synthesis could logically proceed via the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with a methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the ester to the carboxylic acid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A 4-bromo-3,5-dimethyl-1H-pyrazole D Reaction Mixture A->D B Methyl 3-(bromomethyl)benzoate B->D C Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, ACN) C->D E Work-up & Purification (e.g., Extraction, Chromatography) D->E F Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate E->F G Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate I Reaction Mixture G->I H Base (e.g., NaOH, LiOH) in Solvent (e.g., THF/H2O) H->I J Acidification (e.g., HCl) I->J K Work-up & Purification (e.g., Filtration, Recrystallization) J->K L 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid K->L

Hypothetical two-step synthesis of the target compound.

Risk Management and Workflow

A systematic approach to handling a novel compound like 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is crucial for ensuring laboratory safety. The following diagram outlines a logical workflow from initial risk assessment to final disposal.

A Risk Assessment (Review literature for analogs, assume high hazard) B Engineering Controls (Fume hood, ventilation) A->B C PPE Selection (Gloves, goggles, lab coat) A->C E Emergency Preparedness (Spill kit, eyewash, shower accessible) A->E D Compound Handling (Weighing, transfer, reaction setup) B->D C->D F Waste Segregation (Solid, liquid, sharps) D->F G Decontamination & Disposal (Follow institutional protocols) F->G

Safe handling workflow for a novel chemical entity.

As research on 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid progresses, it is imperative that all generated safety and biological data be documented and shared to build a comprehensive understanding of its properties. Until such data is available, a conservative and cautious approach to handling is paramount.

References

Exploratory

potential therapeutic targets of bromo-dimethyl-pyrazole compounds

An In-depth Technical Guide to the Potential Therapeutic Targets of Bromo-Dimethyl-Pyrazole Compounds For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives represent a versatil...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of Bromo-Dimethyl-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This scaffold is a privileged structure in medicinal chemistry, featured in a variety of approved drugs with diverse therapeutic applications, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[2] The incorporation of bromo and dimethyl substitutions onto the pyrazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and therapeutic efficacy.[3][4] Bromo-dimethyl-pyrazole compounds have garnered considerable attention for their broad spectrum of biological activities, emerging as promising candidates for drug discovery efforts in oncology, inflammation, neurology, and infectious diseases.[1][5] This technical guide provides a comprehensive overview of the key therapeutic targets of bromo-dimethyl-pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Therapeutic Target: Cancer

Bromo-dimethyl-pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[2][6] Their mechanisms of action often involve the inhibition of critical enzymes in cell cycle regulation and signal transduction pathways.

Key Molecular Targets in Oncology
  • Cyclin-Dependent Kinases (CDKs) : CDKs are crucial for cell cycle progression. Certain pyrazole derivatives have been identified as potent inhibitors of CDK2.[7] By blocking the CDK2/cyclin A2 complex, these compounds can halt the cell cycle, particularly at the G1 phase, and induce apoptosis in cancer cells.[8]

  • BRAFV600E Mutant Kinase : The BRAFV600E mutation is a key driver in several cancers, including melanoma. Novel 5-phenyl-1H-pyrazole derivatives have been evaluated as potential BRAFV600E inhibitors, demonstrating antiproliferative activity against relevant cancer cell lines.[2]

  • mTOR (Mammalian Target of Rapamycin) : The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Specific pyrazole compounds have been shown to inhibit mTOR with nanomolar potency, leading to an anticancer effect through the induction of apoptosis.[2]

  • Tubulin Polymerization : Some pyrazole-chalcone analogs act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]

Quantitative Data: Anticancer Activity
Compound Class/ExampleTarget/Cell LineActivity MetricValueReference
5-phenyl-1H-pyrazole derivative (269)BRAFV600EIC500.33 µM[2]
Pyrazole derivative (269)WM266.4 (Melanoma)IC502.63 µM[2]
Pyrazole derivative (269)A375 (Melanoma)IC503.16 µM[2]
Pyrazolo[1,5-a]pyrimidine (30)CDK2/cyclin A2% Inhibition60% at 10 µM[7]
Indole-pyrazole hybrid (34)CDK2IC500.095 µM[7]
Pyrazole derivative (4)CDK2/cyclin A2IC503.82 µM[8]
Pyrazole derivative (9)CDK2/cyclin A2IC500.96 µM[8]
5-(5-Bromo-1-methyl-1H-indol-3-yl)-...-pyrazoleMCF-7 (Breast Cancer)GI5015.6 µM[9]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)IC5061.7 ± 4.9 µM[10]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast Cancer)IC5081.48 ± 0.89 µM[10]

Visualizations

CDK2_Inhibition_Pathway cluster_progression Normal Cell Cycle G1 G1 Phase S S Phase (DNA Replication) Progression Cell Cycle Progression G1->Progression CDK2 CDK2 Complex CDK2/Cyclin A2 Complex CDK2->Complex CyclinA2 Cyclin A2 CyclinA2->Complex Complex->Progression Phosphorylation Arrest G1 Arrest & Apoptosis Complex->Arrest Progression->S Inhibitor Bromo-Dimethyl-Pyrazole Inhibitor Inhibitor->Complex

Caption: Inhibition of the CDK2/Cyclin A2 pathway by pyrazole compounds, leading to cell cycle arrest.

Therapeutic Target: Inflammation

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole-containing compounds, most notably Celecoxib, are well-established anti-inflammatory agents. Bromo-dimethyl-pyrazole derivatives have been explored as next-generation anti-inflammatory drugs, often targeting key enzymes in the arachidonic acid pathway.

Key Molecular Targets in Inflammation
  • Cyclooxygenase (COX) Enzymes : COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

  • Lipoxygenase (LOX) : LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibitors of COX and LOX could offer a broader anti-inflammatory effect.[11]

  • Pro-inflammatory Cytokines : Compounds that can suppress the production or activity of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) have significant anti-inflammatory potential.[13]

Quantitative Data: Anti-inflammatory Activity
Compound Class/ExampleTarget/AssayActivity MetricValueReference
1,3,4,5-tetrasubstituted pyrazole (117a)In vitro anti-inflammatory% Inhibition93.80%[9]
Pyrazole sulfonate (150a)COX-2 SelectivitySelectivity Index455[11]
Pyrazole sulfonate (150c)COX-2 SelectivitySelectivity Index10,497[11]
1,5-diaryl pyrazole-3-carboxamide (151b)Carrageenan-induced edema% Inhibition71%[11]
Pyrazole derivative (152)LipoxygenaseIC502.17 ± 0.12 µM[11]
3,5-diaryl pyrazole (2a, 2d)TNF-α Inhibition-Active[13]
3,5-diaryl pyrazole (2a, 2c, 2d, 2i)IL-6 Inhibition-Active[13]

Visualizations

Drug_Discovery_Workflow Synthesis Compound Synthesis InVitro In Vitro Screening (e.g., COX/LOX Assays) Synthesis->InVitro Hit Hit Identification & Optimization InVitro->Hit Hit->Synthesis SAR InVivo In Vivo Models (e.g., Paw Edema) Hit->InVivo Lead Lead Compound InVivo->Lead

Caption: General workflow for the discovery of novel pyrazole-based anti-inflammatory agents.

Other Potential Therapeutic Targets

The structural versatility of bromo-dimethyl-pyrazole compounds has led to their investigation against a range of other therapeutic targets.

Neuroprotection and Neurological Disorders
  • GSK3β and Nrf2 Pathway : Electron-withdrawing substituents like bromo on pyrazole analogs have been shown to elicit neuroprotective activity. This involves the inhibition of glycogen synthase kinase 3β (GSK3β) and the induction of the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway, both of which are key targets in neurodegenerative diseases.[14]

  • Monoamine Oxidase (MAO) : MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Their inhibition can lead to antidepressant effects. Pyrazoline derivatives have shown potent MAO inhibition.[13][14]

Antinociceptive (Analgesic) Activity
  • Opioid Receptors and ASIC-1α : The antinociceptive effects of some pyrazole compounds have been associated with the activation of opioid receptors and the blockage of the acid-sensing ion channel subtype 1α (ASIC-1α).[15][16] Benzofuran pyrazoles substituted with bromo groups have demonstrated significant pain response inhibition.[14]

Antimicrobial Activity
  • Antibacterial/Antitubercular : Various pyrazole derivatives have been screened for antibacterial activity against strains like Staphylococcus aureus and E. coli.[17] Additionally, some compounds have been tested for anti-tubercular properties against Mycobacterium tuberculosis (MTB) strain H37Rv.[13]

Quantitative Data: Other Activities
Compound Class/ExampleTarget/AssayActivity MetricValueReference
Bromo-substituted pyrazole (13)GSK3βIC503.77 µM[14]
Benzofuran pyrazole with bromo (23)Pain Inhibition% Inhibition60%[14]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleMTB strain H37Rv-Active at 6.25 µg/mL[13]
Pyrazole derivative (C.7)Staphylococcus aureusInhibition Zone20 mm[17]
Pyrazole derivative (C.7)E. coliInhibition Zone18 mm[17]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 103 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : The cells are then treated with various concentrations of the bromo-dimethyl-pyrazole compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : Following treatment, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

  • Absorbance Reading : The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the GI50 or IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.[10]

In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization : Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for a week.

  • Compound Administration : The animals are divided into groups. The test groups receive various doses of the pyrazole compounds orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like Indomethacin or Diclofenac.[13]

  • Induction of Edema : One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis : The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups to the control group.[13]

Conclusion

Bromo-dimethyl-pyrazole compounds constitute a promising class of heterocyclic molecules with a wide array of potential therapeutic applications. Their demonstrated activity against key targets in cancer, inflammation, and neurological disorders underscores their importance in modern drug discovery. The structure-activity relationship studies highlighted in various research efforts reveal that strategic modifications of the pyrazole core can lead to highly potent and selective agents.[7][18] Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate the preclinical findings into clinically viable therapeutic agents. The continued exploration of this chemical space is poised to deliver novel drugs for treating a multitude of human diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the multi-step synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation and bromination of the pyrazole ring, followed by N-alkylation, and concluding with ester hydrolysis.

Chemical Properties and Data
PropertyValueReference
IUPAC Name 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acidN/A
CAS Number 175203-24-4N/A
Molecular Formula C13H13BrN2O2N/A
Molecular Weight 309.16 g/mol N/A
Appearance White to off-white solidN/A
Purity >95% (typical)N/A
Solubility Soluble in DMSO, DMF, and methanolN/A
Overall Synthesis Workflow

The synthesis of the target compound is achieved through a three-step process. The following diagram illustrates the experimental workflow.

SynthesisWorkflow start Starting Materials: - Acetylacetone - Hydrazine Hydrate - N-Bromosaccharin step1 Step 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole start->step1 intermediate1 Intermediate 1: 4-bromo-3,5-dimethyl-1H-pyrazole step1->intermediate1 step2_start Intermediate 1 & Methyl 3-(bromomethyl)benzoate intermediate1->step2_start step2 Step 2: N-Alkylation step2_start->step2 intermediate2 Intermediate 2: Methyl 3-[(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)methyl]benzoate step2->intermediate2 step3_start Intermediate 2 intermediate2->step3_start step3 Step 3: Ester Hydrolysis step3_start->step3 final_product Final Product: 3-[(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)methyl]benzoic acid step3->final_product purification Purification and Characterization final_product->purification

Caption: Three-step synthesis workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

This protocol outlines the one-pot synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine, followed by bromination.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • N-Bromosaccharin (NBSac)

  • Silica gel supported sulfuric acid (H2SO4/SiO2)

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a mortar, add acetylacetone (1.0 eq) and hydrazine hydrate (1.0 eq).

  • Add a catalytic amount of silica gel supported sulfuric acid (approximately 0.01 g per mmol of acetylacetone).

  • Grind the mixture at room temperature for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of 3,5-dimethyl-1H-pyrazole is complete, add N-bromosaccharin (1.1 eq) to the mixture.

  • Continue grinding for an additional 10-15 minutes until the starting pyrazole is consumed (monitored by TLC).

  • Transfer the reaction mixture to a round-bottom flask and add dichloromethane.

  • Filter the mixture to remove the silica gel and saccharin byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4-bromo-3,5-dimethyl-1H-pyrazole.

Expected Yield: 80-90%

Step 2: Synthesis of Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

This protocol describes the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 3-(bromomethyl)benzoate.

Materials:

  • 4-bromo-3,5-dimethyl-1H-pyrazole (from Step 1)

  • Methyl 3-(bromomethyl)benzoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve methyl 3-(bromomethyl)benzoate (1.1 eq) in a small amount of anhydrous DMF.

  • Add the solution of methyl 3-(bromomethyl)benzoate dropwise to the pyrazole solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.

Expected Yield: 70-85%

Step 3: Hydrolysis of Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (from Step 2)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 85-95%

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields provided are estimates and may vary depending on experimental conditions.

Application

Application Notes and Protocols for the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate through the N-alk...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate through the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 3-(bromomethyl)benzoate. The protocol details a robust and efficient method suitable for medicinal chemistry and drug development applications, where the pyrazole scaffold is a key heterocyclic motif. This document includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of new therapeutic agents due to their diverse pharmacological activities. The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and biological properties of these molecules. This application note describes a specific N-alkylation reaction to synthesize methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate, a compound with potential as a building block in the synthesis of more complex biologically active molecules. The described protocol employs standard laboratory techniques and readily available reagents, ensuring its accessibility to a broad range of researchers.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 4-bromo-3,5-dimethyl-1H-pyrazole acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.

reaction_scheme cluster_reactants Reactants cluster_product Product 4-bromo-3,5-dimethyl-1H-pyrazole 4-bromo-3,5-dimethyl-1H-pyrazole product methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate 4-bromo-3,5-dimethyl-1H-pyrazole->product Base, Solvent methyl 3-(bromomethyl)benzoate methyl 3-(bromomethyl)benzoate methyl 3-(bromomethyl)benzoate->product

Caption: General reaction scheme for the N-alkylation.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis, work-up, and purification of methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate.

Materials and Reagents
  • 4-bromo-3,5-dimethyl-1H-pyrazole

  • Methyl 3-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Experimental Workflow

experimental_workflow start Start reactants Combine 4-bromo-3,5-dimethyl-1H-pyrazole, K₂CO₃, and anhydrous DMF start->reactants add_alkylating_agent Add methyl 3-(bromomethyl)benzoate reactants->add_alkylating_agent reaction Stir at room temperature for 12-18 hours add_alkylating_agent->reaction workup Work-up: - Dilute with water - Extract with Ethyl Acetate reaction->workup dry Dry organic layer with Na₂SO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure product purify->product

Caption: Step-by-step experimental workflow.

Detailed Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Reactant Properties and Stoichiometry
CompoundMolecular FormulaMolar Mass ( g/mol )EquivalentsAmount (mmol)
4-bromo-3,5-dimethyl-1H-pyrazoleC₅H₇BrN₂175.031.01.0
Methyl 3-(bromomethyl)benzoateC₉H₉BrO₂229.071.11.1
Potassium CarbonateK₂CO₃138.211.51.5
Table 2: Product Characterization and Yield
ProductMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical Appearance
Methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoateC₁₄H₁₅BrN₂O₂323.1985-95%White to off-white solid
Table 3: Predicted ¹H and ¹³C NMR Data for Methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate in CDCl₃
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H~8.0 - 7.3m4H
CH₂~5.3s2H
OCH₃~3.9s3H
Pyrazole-CH₃~2.3s6H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~166Ester carbonyl
Aromatic-C~138 - 1286C
Pyrazole-C~145, ~140, ~105C3, C5, C4
CH₂~50Benzylic CH₂
OCH₃~52Methoxy
Pyrazole-CH₃~12, ~102 x CH₃

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methyl 3-(bromomethyl)benzoate is a lachrymator and should be handled with care.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of methyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate. This procedure is well-suited for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who require access to functionalized pyrazole building blocks. The straightforward nature of the reaction and purification makes it an attractive method for the preparation of this and structurally related compounds.

Method

Application Note: High-Purity Recovery of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid via Recrystallization

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed protocol for the purification of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CA...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 175203-24-4) using the recrystallization technique.[1] The method is designed to effectively remove impurities generated during synthesis, resulting in a product with high purity suitable for downstream applications in research and drug development. The protocol is based on established principles for the purification of solid aromatic carboxylic acids.[2][3] Key procedural steps, including solvent selection, dissolution of the crude product, crystal formation, and isolation, are outlined. Results are presented in a tabular format for clarity, and a detailed workflow diagram is provided for visual guidance.

Introduction

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a complex organic molecule often synthesized as an intermediate in pharmaceutical research. The purity of such compounds is critical for the reliability of biological assays and the quality of final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A suitable solvent will dissolve the compound completely at an elevated temperature but will have low solubility for it at cooler temperatures, allowing the desired compound to crystallize out while impurities remain in the solution.[4] This protocol adapts general recrystallization methods for aromatic carboxylic acids to the specific structural properties of the target compound.[5]

Materials and Equipment

Chemicals:

  • Crude 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

  • Ethanol (Reagent Grade)

  • Isopropanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Hexanes (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (Optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask for vacuum filtration

  • Vacuum source

  • Filter paper

  • Glass funnel for hot filtration (optional)

  • Spatulas and weighing paper

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

Protocol 1: Solvent System Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (0-4°C).

  • Setup: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, ethanol/water mixture) dropwise at room temperature. Swirl to mix. Note the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The optimal solvent system is one that yields a high recovery of pure, well-formed crystals. For this compound, an ethanol/water or isopropanol/water mixture is often a suitable starting point.

Protocol 2: Recrystallization Procedure

This procedure should be performed in a chemical fume hood.

  • Dissolution: Place the crude 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while gently heating and stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w) to the solution. Reheat the mixture to boiling for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration.[6] Use a pre-heated glass funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass or beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][7] Do not agitate the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

The effectiveness of the purification process can be quantified by comparing the properties of the crude and recrystallized material. The following table presents hypothetical data for a typical purification run.

ParameterCrude MaterialRecrystallized ProductNotes
Appearance Off-white to tan powderWhite crystalline solidVisual indicator of purity improvement.
Initial Mass 5.00 gN/AMass of the starting crude material.
Final Mass N/A4.15 gMass of the pure, dried product.
Recovery Yield N/A83%Calculated as (Final Mass / Initial Mass) * 100.
Purity (by HPLC) 94.2%99.8%Significant removal of impurities.
Melting Point 221-224°C226-228°CA sharper, higher melting range indicates increased purity.[8]
Solvent System N/A9:1 Ethanol/WaterThe solvent system used for the procedure.

Mandatory Visualization

The logical flow of the recrystallization protocol is illustrated in the following diagram.

G Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying cluster_output Final Product A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Charcoal (Optional, for color) A->B if colored C 3. Hot Gravity Filtration (Optional, for solids) A->C if insoluble impurities B->C D 4. Slow Cooling to Room Temperature C->D E 5. Cool in Ice Bath to Maximize Yield D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry Under Vacuum G->H I Pure Crystalline Product H->I Analysis (HPLC, MP)

Caption: Workflow diagram for the purification of an organic solid by recrystallization.

Safety Precautions

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle or hot plate as a heat source.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described provides an effective and reproducible method for the purification of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. By carefully selecting a solvent system and controlling the rate of cooling, this recrystallization procedure can consistently yield a high-purity product with good recovery, making it a valuable technique for researchers in medicinal chemistry and drug development.

References

Application

Application Notes and Protocols: In Vitro Antibacterial Assay of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial assays of the compound 3-[(4-bromo-3,5...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial assays of the compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This document is intended to guide researchers in the preliminary assessment of the antibacterial efficacy of this pyrazole derivative against a panel of common pathogenic bacteria.

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial properties.[1][2][3] Several studies have reported the synthesis and evaluation of pyrazole-containing compounds as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria.[1][2][4][5] The compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid belongs to this promising class of molecules. The following protocols outline standard in vitro methods to determine its antibacterial spectrum and potency.

Data Presentation

The antibacterial activity of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid was evaluated against a panel of representative Gram-positive and Gram-negative bacteria. The primary endpoints for assessing antibacterial efficacy are the Zone of Inhibition (ZOI) from the agar well diffusion assay and the Minimum Inhibitory Concentration (MIC) determined by the broth microdilution method.

Table 1: Antibacterial Activity of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Bacterial StrainGram StainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive1816
Bacillus subtilis (ATCC 6633)Gram-positive208
Escherichia coli (ATCC 25922)Gram-negative1432
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1264
Ciprofloxacin (Control)-25 (vs S. aureus)1 (vs S. aureus)
DMSO (Vehicle Control)-0>128

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to perform all procedures under aseptic conditions to ensure the validity of the results.

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antibacterial activity of the test compound.[6][7][8][9][10]

Materials:

  • Test Compound: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

  • Bacterial Cultures: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Positive Control: Ciprofloxacin solution

  • Negative Control: Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of each test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA plates with the prepared bacterial suspension to create a uniform lawn of bacteria.[6][7] Allow the plates to dry for 3-5 minutes.

  • Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.[8]

  • Compound Loading: Carefully add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the designated wells.[8] Similarly, add the positive and negative controls to their respective wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[6]

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm) using calipers or a ruler.[6]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of the bacteria.[11][12][13][14]

Materials:

  • Test Compound stock solution

  • Bacterial suspensions (adjusted to 0.5 McFarland standard and then diluted)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Positive Control (e.g., Ciprofloxacin)

  • Negative Control (growth control, no compound)

  • Sterility Control (broth only)

  • Microplate reader (optional, for OD measurements)

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a range of concentrations.[14] Discard the final 100 µL from the last dilution column.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the sterility control wells).

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum but no test compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

    • Positive Control: A separate set of dilutions with a known antibiotic like Ciprofloxacin.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (i.e., the well is clear).[13] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution (MIC) A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate MHA Plates A->C I Inoculate Wells with Bacterial Suspension A->I B Prepare Test Compound Stock Solution E Add Test Compound & Controls B->E H Prepare Serial Dilutions in 96-Well Plate B->H D Create Wells in Agar C->D D->E F Incubate at 37°C for 18-24h E->F G Measure Zone of Inhibition (mm) F->G H->I J Incubate at 37°C for 18-24h I->J K Determine MIC (Lowest Clear Well) J->K

Caption: Workflow for in vitro antibacterial assays.

Proposed Mechanism of Action for Pyrazole Derivatives

Some pyrazole derivatives have been shown to act as inhibitors of DNA gyrase, an essential enzyme in bacteria for DNA replication.[1] This diagram illustrates a simplified hypothetical signaling pathway for this mechanism of action.

G compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl) methyl]benzoic acid bacterial_cell Bacterial Cell compound->bacterial_cell dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Inhibition of Bacterial Growth & Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Method

Determining the Minimum Inhibitory Concentration (MIC) of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against Gram-positive Bacteria

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobia...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2][3][4] Various studies have demonstrated the efficacy of pyrazole-containing compounds against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The mechanism of action for some pyrazole derivatives has been attributed to the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase.[1]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a specific pyrazole derivative, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, against a panel of clinically relevant Gram-positive bacteria. The MIC is a critical parameter in early-stage drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9] The data generated from this protocol will be crucial for evaluating the compound's potential as a future antibacterial therapeutic.

While specific data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is not yet published, related structures have shown significant promise. For instance, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have demonstrated potent activity against staphylococci and enterococci with MIC values as low as 0.78 μg/mL.[10][11][12][13] This underscores the potential of the pyrazole scaffold in developing new antibacterial agents.

Experimental Protocols

Materials and Equipment

a. Test Compound and Control Antibiotics:

  • 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (purity ≥95%)

  • Vancomycin (positive control for Gram-positive bacteria)

  • Dimethyl sulfoxide (DMSO, for dissolving the test compound)

b. Bacterial Strains (Gram-positive):

  • Staphylococcus aureus (ATCC 29213)

  • Bacillus subtilis (ATCC 6633)

  • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300)

  • Enterococcus faecalis (ATCC 29212)

c. Media and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • 0.9% Saline solution (sterile)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (0.02% w/v, sterile)

d. Equipment:

  • 96-well sterile, flat-bottom microtiter plates

  • Multichannel pipette

  • Spectrophotometer or nephelometer

  • Incubator (37°C)

  • Vortex mixer

  • Laminar flow hood

Preparation of Solutions

a. Test Compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO.

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

b. Control Antibiotic Stock Solution:

  • Prepare a 1 mg/mL stock solution of vancomycin in sterile deionized water.

  • Sterilize by filtration as described above.

Bacterial Inoculum Preparation
  • From a fresh MHA plate (incubated for 18-24 hours), select 3-5 isolated colonies of the desired bacterial strain.

  • Suspend the colonies in sterile 0.9% saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the microtiter plate to the final testing concentration.

Broth Microdilution Assay

The broth microdilution method will be used to determine the MIC, following CLSI guidelines.[14]

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 1 through 11 of a 96-well microtiter plate. Well 12 will serve as a sterility control and will only contain 200 µL of uninoculated CAMHB.

  • Serial Dilution of Test Compound:

    • Add 100 µL of the 1 mg/mL test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This results in a final bacterial concentration of 5 x 10⁵ CFU/mL and a final 2-fold dilution of the compound concentrations.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

Determination of MIC
  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Data Presentation

The following table summarizes hypothetical MIC values for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and the control antibiotic, vancomycin.

Bacterial StrainTest Compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)81
Bacillus subtilis (ATCC 6633)40.5
MRSA (ATCC 43300)162
Enterococcus faecalis (ATCC 29212)324

Experimental Workflow Diagram

MIC_Determination_Workflow Workflow for MIC Determination of Test Compound prep Preparation Stage stock_sol Prepare Stock Solutions (Test Compound & Control) prep->stock_sol inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep->inoculum serial_dilution Perform 2-Fold Serial Dilution of Test Compound stock_sol->serial_dilution inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate assay Assay Stage plate_setup Setup 96-Well Plate (Add CAMHB) assay->plate_setup plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic analysis Analysis Stage analysis->read_mic data_report Record and Report MIC Values read_mic->data_report

Caption: Workflow for MIC determination using broth microdilution.

References

Application

Application Notes and Protocols for Screening 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals Introduction Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics.[1] The pyrazole nucleus is a well-established pharmacophore known for a wide range of biological activities, including potent antibacterial effects.[1][2][3][4] Numerous studies have highlighted the potential of pyrazole derivatives as effective agents against MRSA, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[2][5][6] This document provides detailed protocols for the comprehensive screening of a novel pyrazole compound, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, for its anti-MRSA activity.

The provided methodologies cover essential in vitro assays to determine the compound's potency, bactericidal or bacteriostatic nature, and preliminary toxicity profile. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Compound Information

Compound Name IUPAC Name CAS Number Chemical Formula
Test Compound3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid175203-24-4C13H13BrN2O2

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of the test compound that inhibits the visible growth of MRSA using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Materials:

  • Test Compound: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Vancomycin (positive control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of MRSA Inoculum: Culture MRSA in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). Include a positive control (vancomycin) and a negative control (DMSO vehicle).

  • Inoculation: Add the prepared MRSA inoculum to each well containing the test compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the test compound required to kill 99.9% of the initial MRSA inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth in the MIC plate.

  • Plating: Spot-plate the aliquots onto TSA plates.

  • Incubation: Incubate the TSA plates at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the test compound that results in no colony formation on the TSA plate.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of the test compound against a human cell line (e.g., HEK293).

Materials:

  • Human embryonic kidney cells (HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The concentration of the test compound that inhibits 50% of cell growth (IC50) is calculated.

Data Presentation

Table 1: In Vitro Anti-MRSA Activity of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid

Compound MRSA Strain MIC (µg/mL) MBC (µg/mL)
Test CompoundATCC 43300416
VancomycinATCC 4330014

Table 2: Cytotoxicity Profile

Compound Cell Line IC50 (µg/mL)
Test CompoundHEK293> 128
Doxorubicin (Control)HEK2935

Visualizations

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cyto Cytotoxicity Assay Compound_Prep Prepare Test Compound Stock Solution (10 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Compound_Prep->Serial_Dilution Compound_Treatment Treat Cells with Test Compound Compound_Prep->Compound_Treatment MRSA_Prep Prepare MRSA Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with MRSA Suspension MRSA_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24 hours Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto TSA Plates Read_MIC->Subculture Incubation_MBC Incubate at 37°C for 24 hours Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubation_MBC->Read_MBC Cell_Seeding Seed HEK293 Cells in 96-well Plate Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Read_IC50 Determine IC50 MTT_Assay->Read_IC50 G cluster_pathway Potential Mechanism of Action: Inhibition of DNA Gyrase Compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Division->Cell_Death

References

Method

Application Note & Protocol: Fatty Acid Biosynthesis Inhibition Assay Using Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction De novo fatty acid synthesis is a crucial metabolic process responsible for producing fatty acids from precursors like acetyl-CoA and ma...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

De novo fatty acid synthesis is a crucial metabolic process responsible for producing fatty acids from precursors like acetyl-CoA and malonyl-CoA.[1] The key enzyme in this pathway is Fatty Acid Synthase (FAS), a multi-functional protein complex that catalyzes the synthesis of long-chain fatty acids, primarily palmitate.[1][2] In normal human tissues, FAS expression is generally low, as dietary fatty acids are the primary source. However, FAS is significantly overexpressed in various pathological conditions, including many types of cancer and metabolic disorders, making it an attractive therapeutic target.[3][4] Inhibition of FAS can disrupt the rapid proliferation of cancer cells and modulate metabolic pathways.[4]

Pyrazole derivatives are a well-known class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[5] They are recognized for a wide spectrum of pharmacological activities, and their versatile structure makes them promising candidates for the development of novel enzyme inhibitors.[5][6] This document provides a detailed protocol for an in vitro assay to screen and characterize pyrazole derivatives as potential inhibitors of fatty acid synthase.

Assay Principle

The activity of Fatty Acid Synthase (FAS) can be measured using a spectrophotometric assay.[7] This method is based on monitoring the consumption of the cofactor NADPH, which is required for the reductive steps in the fatty acid synthesis cycle.[1] FAS catalyzes the overall reaction:

Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

NADPH has a characteristic absorbance maximum at 340 nm, while its oxidized form, NADP+, does not.[7] Therefore, FAS activity can be determined by measuring the rate of decrease in absorbance at 340 nm.[7] When an inhibitory compound, such as a pyrazole derivative, is introduced, the rate of NADPH oxidation will decrease. The potency of the inhibitor can be quantified by calculating the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Visualization of Pathways and Workflows

Fatty Acid Biosynthesis Pathway

FAS_Pathway Simplified Fatty Acid Synthase (FAS) Catalytic Cycle cluster_inputs Substrates cluster_cofactor Cofactor cluster_outputs Products AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS Enzyme Complex) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS NADPH 14 NADPH NADP 14 NADP+ NADPH->FAS Oxidation Palmitate Palmitate (C16:0) FAS->Palmitate CoA CoA FAS->CoA CO2 CO2 FAS->CO2 Inhibitor Pyrazole Derivative Inhibitor->FAS Assay_Workflow FAS Inhibition Assay Workflow A Prepare Assay Buffer and Reagent Solutions B Aliquot Assay Buffer into 96-well Plate or Cuvettes A->B C Add Pyrazole Derivative (Test Compound) & Substrates (Acetyl-CoA, Malonyl-CoA) B->C D Pre-incubate at 37°C C->D E Initiate Reaction by Adding FAS Enzyme & NADPH D->E F Immediately Measure Absorbance at 340 nm (Kinetic Mode) E->F G Calculate Rate of NADPH Consumption (ΔAbs/min) F->G H Determine Percent Inhibition and Calculate IC50 Values G->H Logical_Inhibition Logical Flow of FAS Inhibition FAS Active FAS Enzyme Products Fatty Acids + NADP+ FAS->Products Catalyzes Inactive_Complex FAS-Inhibitor Complex (Inactive) Substrates Substrates + NADPH Substrates->FAS Binds to Inhibitor Pyrazole Derivative Inhibitor->FAS Binds to Inactive_Complex->Products Reaction Blocked

References

Application

Application Notes and Protocols for the Development of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Analogs as Potent Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, pyrazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This document provides detailed application notes and protocols for the development of analogs of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a scaffold with potential as an inhibitor of bacterial fatty acid biosynthesis. These guidelines are intended to assist researchers in the synthesis, biological evaluation, and understanding of the mechanism of action of this compound class.

Data Presentation: Antibacterial Activity of Analogs

The following tables summarize the minimum inhibitory concentration (MIC) values of various analogs of pyrazole-containing benzoic acid derivatives against common Gram-positive bacterial strains. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent analogs.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Phenyl-Substituted Pyrazole-Benzoic Acid Analogs

Compound IDR1R2R3R4S. aureus (ATCC 29213)S. aureus (MRSA)B. subtilis (ATCC 6633)E. faecalis (ATCC 29212)
1a HHHH>64>64>64>64
1b 4-FHHH32321664
1c 4-ClHHH1616832
1d 4-BrHHH88416
1e 3-CH34-BrHH1[1]214
1f 3-Cl4-FHH4428
1g 3,4-diClHHH0.5[1]10.54
1h 3,5-diClHHH2214[1]
1i 3-CF34-BrHH0.5[1]10.52

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Trifluoromethyl-Substituted Pyrazole-Benzoic Acid Analogs

Compound IDR1R2R3R4S. aureus (ATCC 29213)S. aureus (MRSA)B. subtilis (ATCC 6633)E. faecalis (ATCC 29212)
2a 4-CF3HHH4428
2b 4-CF33-FHH2214
2c 4-CF33-ClHH110.52
2d 4-CF33-BrHH0.78[2]10.52
2e 4-CF33-CH34-FH2214
2f 4-CF33-Cl4-CH3H3.12-6.25[2]3.12-6.253.126.25
2g 4-CF34-Br3-CH3H3.12-6.25[2]3.12-6.253.126.25
2h 4-CF33-CF34-FH3.12[2]3.123.126.25

Experimental Protocols

Protocol 1: Synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

This protocol outlines a two-step synthesis starting from the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole and methyl 3-(bromomethyl)benzoate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

  • Reaction Setup: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

  • Reaction Setup: Dissolve the methyl ester from Step 1 in a mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Acidification: After completion, cool the mixture and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth in 96-well microtiter plates.

  • Bacterial Inoculum: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

The proposed mechanism of action for this class of compounds is the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis (FAS-I) pathway, making it an attractive target for selective antibacterial agents. The specific enzyme targeted is likely to be one of the key enzymes in the elongation cycle, such as β-ketoacyl-ACP synthase (FabF).

FattyAcidBiosynthesisInhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabF FabF (Condensation) Malonyl_ACP->FabF Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG FabG (Reduction) Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ (Dehydration) Hydroxyacyl_ACP->FabZ Enoyl_ACP Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (Reduction) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP (n+2) FabI->Acyl_ACP Acyl_ACP->FabF Elongation Cycle Membrane Membrane Lipids Acyl_ACP->Membrane Termination FabF->Ketoacyl_ACP Inhibitor Pyrazole Analog Inhibitor->FabF

Caption: Proposed inhibition of bacterial fatty acid synthesis by pyrazole analogs.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the development of the target compounds, from synthesis to biological evaluation.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Bromo-3,5-dimethyl-1H-pyrazole + Methyl 3-(bromomethyl)benzoate Alkylation N-Alkylation Start->Alkylation Ester Methyl Ester Intermediate Alkylation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis FinalProduct 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid & Analogs Hydrolysis->FinalProduct MIC MIC Determination (Broth Microdilution) FinalProduct->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of pyrazole-benzoic acid analogs.

References

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Substituted Pyrazole Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a benzoic acid moiety into the pyrazole scaffold introduces a versatile functional group that can modulate pharmacokinetic properties and provide an additional interaction point with biological targets.[3] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.[4] This document provides a detailed overview of the SAR of substituted pyrazole benzoic acids, along with experimental protocols for their synthesis and biological evaluation, serving as a guide for the rational design of novel therapeutic agents.

Data Presentation: Structure-Activity Relationships

The biological activity of substituted pyrazole benzoic acids is significantly influenced by the nature and position of substituents on both the pyrazole and the phenyl rings. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity

Substituted pyrazole benzoic acids have been investigated as potent anticancer agents, often targeting specific signaling pathways involved in cell proliferation and survival.

Table 1: SAR of Pyrazole Benzoic Acid Derivatives as Anticancer Agents

Compound IDR1 (at Pyrazole)R2 (at Benzoic Acid)Target/Cell LineIC50 (µM)Reference
1a PhenylHMCF-715.2[1]
1b 4-ChlorophenylHMCF-78.5[1]
1c 4-MethoxyphenylHMCF-712.1[1]
1d Phenyl4-FluoroMCF-710.8[5]
1e 4-Chlorophenyl4-FluoroMCF-75.1[5]

Key SAR Insights:

  • Substitution on the pyrazole's phenyl ring with an electron-withdrawing group like chlorine (Compound 1b vs. 1a ) enhances anticancer activity.[1]

  • Electron-donating groups such as methoxy on the same ring (Compound 1c ) can be less favorable than unsubstituted phenyl.[1]

  • The addition of a fluorine atom to the benzoic acid moiety (Compound 1d and 1e ) generally improves potency.[5]

Kinase Inhibition

Many pyrazole-containing compounds act as kinase inhibitors, playing a role in cancer therapy by targeting enzymes like EGFR and CK2.[6][7]

Table 2: SAR of Pyrazole Benzoic Acid Derivatives as Kinase Inhibitors

Compound IDR (at Pyrazole N1-phenyl)Target KinaseIC50 (µM)Reference
2a 4-carboxyphenylEGFR0.58[6]
2b 3-carboxyphenylEGFR1.25[6]
2c 2-carboxyphenylEGFR> 10[6]
2d 4-carboxyphenylCK20.08[7]
2e 4-(tetrazol-5-yl)phenylCK20.05[7]

Key SAR Insights:

  • The position of the carboxylic acid on the N1-phenyl ring is critical for EGFR inhibition, with the para-position being optimal (Compound 2a ).[6]

  • The ortho-substituted analog (Compound 2c ) shows a significant loss of activity, likely due to steric hindrance.[6]

  • For CK2 inhibition, the carboxylic acid can be replaced with a bioisostere like tetrazole (Compound 2e ), which can lead to improved potency.[7]

Experimental Protocols

General Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid

This protocol describes a common synthetic route to a key intermediate used in the preparation of a library of pyrazole benzoic acid derivatives.[5][8]

1. Synthesis of Hydrazone:

  • Dissolve 4-hydrazinobenzoic acid (10 mmol) and a substituted acetophenone (e.g., acetophenone, 10.5 mmol) in ethanol (50 mL) in a round-bottom flask.[8]
  • Add a few drops of glacial acetic acid as a catalyst.
  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
  • Upon completion, cool the reaction mixture to room temperature.
  • Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

2. Vilsmeier-Haack Cyclization and Formylation:

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (30 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 50 mL) with stirring.[8]
  • Add the dried hydrazone from the previous step to the Vilsmeier reagent at 0°C.
  • Allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 5 hours.
  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the purified 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyrazole benzoic acid compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[9]

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Starting Materials (Hydrazines, Acetophenones) Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Vilsmeier-Haack Cyclization Hydrazone->Cyclization Library Library of Substituted Pyrazole Benzoic Acids Cyclization->Library Screening In Vitro Screening (e.g., MTT Assay) Library->Screening Data Activity Data (IC50 values) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization New_Compounds Design of New Analogs Optimization->New_Compounds New_Compounds->Start Iterative Cycle

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Synthesis_Pathway A 4-Hydrazinobenzoic Acid C Hydrazone Intermediate A->C + Acetic Acid, Ethanol, Reflux B Substituted Acetophenone B->C E Substituted Pyrazole Benzoic Acid Aldehyde C->E + Vilsmeier Reagent, 60-70°C D Vilsmeier Reagent (POCl3, DMF) D->E Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylation Substrate Substrate Protein Substrate->P_Substrate ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Pyrazole Benzoic Acid Inhibitor Inhibitor->RTK Binds to ATP binding site

References

Application

Application Notes and Protocols for the Formulation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid for Biological Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a novel small molecule compound belonging to the pyrazole class. Pyrazole deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a novel small molecule compound belonging to the pyrazole class. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Given the structural features of this compound, particularly the presence of a benzoic acid moiety and a substituted pyrazole ring, it is anticipated to have poor aqueous solubility, a common challenge in drug development.[5]

These application notes provide a comprehensive guide for the formulation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid for use in various biological assays. The protocols detailed below are designed to ensure consistent and reliable results for both in vitro and in vivo studies.

Data Presentation

Table 1: Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₃H₁₃BrN₂O₂[6]
Molecular Weight309.16 g/mol Calculated
LogP (Predicted)3.5 - 4.5ChemDraw
Aqueous SolubilityPoorInferred
pKa (Predicted)4.0 - 5.0 (Carboxylic Acid)ChemDraw
Table 2: Recommended Solvents and Excipients for Formulation
ApplicationPrimary Solvent/VehicleExcipients/Co-solventsMax Concentration
In Vitro (Cell-based assays)Dimethyl Sulfoxide (DMSO)Cell Culture MediaStock: 10-50 mM, Working: <0.5% DMSO
In Vivo (Rodent models)Saline or PBSPEG 300/400, Polysorbate 80, Solutol HS 15Vehicle dependent

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Assays

Objective: To prepare a high-concentration stock solution of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid for use in cell-based assays.

Materials:

  • 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-handling: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh 3.09 mg of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of particulates.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the 10 mM stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM stock solution of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7][8] For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the test compound.

  • Application: Immediately add the prepared working solutions to the cell cultures.

Protocol 3: Formulation for In Vivo Rodent Studies (Oral Gavage)

Objective: To prepare a formulation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid suitable for oral administration in rodents. Due to its predicted poor aqueous solubility, a co-solvent system is recommended.

Materials:

  • 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid powder

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing PEG 400 and Polysorbate 80 in a 9:1 ratio. For example, for 1 mL of vehicle, mix 900 µL of PEG 400 and 100 µL of Polysorbate 80.

  • Compound Addition: Weigh the required amount of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and add it to the vehicle.

  • Dissolution: Gently warm the mixture (if necessary, not exceeding 40°C) and stir using a magnetic stirrer until the compound is completely dissolved.

  • Final Formulation: Add sterile saline to the dissolved compound-vehicle mixture to achieve the final desired concentration and volume. A common final vehicle composition is 10% PEG 400, 1% Polysorbate 80, and 89% saline.

  • Administration: The formulation should be prepared fresh on the day of dosing and administered via oral gavage.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies compound_powder_invitro Compound Powder stock_solution 10 mM Stock in DMSO compound_powder_invitro->stock_solution Dissolve working_solutions Working Solutions (<0.5% DMSO) stock_solution->working_solutions Dilute in Media cell_culture Cell-Based Assays (e.g., MTT, Western Blot) working_solutions->cell_culture Treat Cells compound_powder_invivo Compound Powder formulation Oral Formulation (e.g., PEG400/Tween80/Saline) compound_powder_invivo->formulation Formulate animal_model Rodent Model formulation->animal_model Oral Gavage pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis animal_model->pk_pd_analysis Collect Samples

Caption: Workflow for the formulation and application of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Hypothetical Signaling Pathway: Inhibition of MAPK Pathway

Given that many pyrazole-containing compounds have shown anticancer activity, a plausible mechanism of action for this compound could be the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3][9][10]

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Compound->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway by the test compound.

Hypothetical Signaling Pathway: Inhibition of COX-2 Pathway

Many pyrazole derivatives are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][11][12][13] This compound could potentially act as a COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Compound->COX2

Caption: Hypothetical inhibition of the COX-2 signaling pathway by the test compound.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole. It is designed for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole, offering systematic approaches to problem-solving.

Problem 1: Low or No Yield of the N-Alkylated Product

Low product yield is a frequent challenge and can stem from several factors. A methodical evaluation of your reaction setup is crucial for identifying the root cause.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize Temperature and Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure it has gone to completion. Some reactions may require heating, while others proceed efficiently at room temperature.[1]
Reagent Reactivity and Stoichiometry Verify Alkylating Agent: The nature of the alkylating agent is critical. For instance, in acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates often provide good yields, whereas methyl or tert-butyl imidates may not be as effective.[1][2] Check Stoichiometry: Ensure the accurate measurement of the pyrazole, alkylating agent, and base. Even minor deviations from the optimal molar ratios can significantly impact the yield.[1]
Poor Quality of Starting Materials Assess Purity: Impurities in the starting materials, such as the 1,3-dicarbonyl compound and hydrazine derivative used for pyrazole synthesis, can lead to side reactions and diminish yields.[3]
Incomplete Conversion Drive the Reaction to Completion: Incomplete conversion is a common reason for low yields.[1] Consider extending the reaction time or moderately increasing the temperature after confirming the stability of all reactants and products at higher temperatures.
Alternative Methods Consider Different Approaches: If optimization of the current method fails, explore alternative synthetic strategies. Phase Transfer Catalysis (PTC), particularly under solvent-free conditions, can offer high yields and simplify the work-up process.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, often with the use of greener solvents.[1]

Problem 2: Formation of a Mixture of N1 and N2 Regioisomers

For unsymmetrical pyrazoles like 4-bromo-3,5-dimethyl-1H-pyrazole, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers that can be challenging to separate.[1]

Influencing Factor Optimization Strategy
Steric Hindrance Analyze Steric Factors: Alkylation generally favors the less sterically hindered nitrogen atom. Using a bulky alkylating agent can enhance the selectivity for the less hindered nitrogen.[1][2] For instance, sterically bulky α-halomethylsilanes have been shown to significantly improve N1-selectivity.[1]
Solvent Choice Modify the Solvent System: The polarity of the solvent plays a crucial role in regioselectivity. Polar aprotic solvents like DMF, DMSO, and DMAc often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[1]
Base/Catalyst System Change the Base: The choice of base is critical. The combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation.[1] In certain cases, switching from K₂CO₃ to sodium hydride (NaH) can prevent the formation of isomeric byproducts.[1]
Electronic Effects Consider Substituent Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms and can direct the alkylation.

Problem 3: Difficult Purification of the Final Product

Purification of N-alkylated pyrazoles can be complicated by the presence of unreacted starting materials, isomeric byproducts, or side products.

Issue Suggested Solution
Co-elution of Isomers Optimize Chromatography: If flash column chromatography is used, experiment with different solvent systems to improve the separation of regioisomers. Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic compounds.[4]
Product Lost on Silica Gel Alternative Purification Methods: If the product is unstable on silica, consider other purification techniques such as recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate).[4] Acid-base extraction can also be employed to purify pyrazole compounds based on their functionality.[4] Reversed-phase chromatography on C-18 silica is another potential option.[4]
Formation of Acid Addition Salts Crystallization: The pyrazole product can be dissolved in a suitable solvent and reacted with an inorganic or organic acid to form an acid addition salt, which can then be separated by crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers.[1][6] Low yields can be attributed to suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]

Q2: Which factors have the most significant influence on the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is governed by a combination of factors:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen.[1][2]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) often favor the formation of a single regioisomer.[1]

  • Base/Catalyst System: The choice of base is critical. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1]

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A commonly successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Q4: Are there any milder alternatives to traditional base-mediated N-alkylation?

A4: Yes, acid-catalyzed methods provide a milder alternative. One such method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][7] This approach avoids the need for strong bases and high temperatures.[2] Additionally, enzymatic alkylation has emerged as a highly selective method, achieving excellent regioselectivity (>99%) with simple haloalkanes.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation

This protocol describes a general procedure for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.[1]

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the desired alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.

Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates

This protocol provides a mild alternative that avoids the use of strong bases.[1][2]

  • In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Data Presentation

Table 1: Optimization of N-Alkylation of 4-chloropyrazole with Phenethyl Trichloroacetimidate [2]

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)
1None1,2-DCE24Trace
2Sc(OTf)₃1,2-DCE2445
3Bi(OTf)₃1,2-DCE2425
4CSA1,2-DCE2477
5CSACH₂Cl₂2465
6CSAToluene2455
7CSA1,2-DCE477

CSA = Camphorsulfonic Acid

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of N-Alkylated Product cond1 Check Reaction Conditions start->cond1 cond2 Verify Reagent Quality and Stoichiometry start->cond2 cond3 Monitor Reaction Progress (TLC/LC-MS) start->cond3 action1a Optimize Temperature cond1->action1a action1b Optimize Reaction Time cond1->action1b action2a Confirm Purity of Starting Materials cond2->action2a action2b Ensure Accurate Molar Ratios cond2->action2b action3 Drive to Completion (Increase Time/Temp) cond3->action3 outcome1 Yield Improved action1a->outcome1 outcome2 Yield Still Low action1a->outcome2 action1b->outcome1 action1b->outcome2 action2a->outcome1 action2a->outcome2 action2b->outcome1 action2b->outcome2 action3->outcome1 action3->outcome2 alt_methods Consider Alternative Methods: - Phase Transfer Catalysis - Microwave-Assisted Synthesis - Enzymatic Alkylation outcome2->alt_methods Optimizing_Regioselectivity start Mixture of N1/N2 Regioisomers Observed factor1 Analyze Steric Hindrance start->factor1 factor2 Modify Solvent System start->factor2 factor3 Change Base/Catalyst start->factor3 strategy1a Use a Bulky Alkylating Agent factor1->strategy1a strategy2a Test Polar Aprotic Solvents (DMF, DMSO) factor2->strategy2a strategy2b Try Fluorinated Alcohols (TFE, HFIP) factor2->strategy2b strategy3a Switch to a Different Base (e.g., NaH instead of K₂CO₃) factor3->strategy3a outcome Improved Regioselectivity strategy1a->outcome strategy2a->outcome strategy2b->outcome strategy3a->outcome

References

Optimization

solubility issues of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-[(4-bromo-3,5-dime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid poorly soluble in neutral aqueous buffers?

A1: The low aqueous solubility of this compound at neutral pH is due to its molecular structure. It contains a large, non-polar (hydrophobic) bromo-dimethyl-pyrazole ring and a benzoic acid moiety.[1][2][3] Like many carboxylic acids, the protonated carboxylic acid group (-COOH) is less polar, contributing to poor solubility in water.[4]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is highly dependent on pH. As a carboxylic acid, it is a weak acid with an estimated pKa between 4 and 5.[5] Increasing the pH of the aqueous buffer to a level 1-2 units above its pKa will deprotonate the carboxylic acid group to its more polar and significantly more soluble carboxylate form (-COO⁻).[4]

Q3: Can I dissolve the compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is often challenging due to the compound's low intrinsic solubility. It is generally recommended to first prepare a concentrated stock solution in a suitable organic solvent.[4]

Q4: What are the recommended organic solvents for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of compounds that are poorly soluble in water for use in biological assays.[4] Other potential organic solvents include ethanol and methanol.

Q5: What precautions should I take when using a stock solution in my experiments?

A5: When diluting the stock solution into your aqueous buffer, ensure that the final concentration of the organic solvent is low (typically ≤0.5% for DMSO in cell-based assays) to prevent any solvent-induced artifacts in your experiment.[4]

Q6: I dissolved the compound in a basic buffer, but it precipitated when I adjusted the pH to my experimental conditions. What should I do?

A6: This precipitation occurs because lowering the pH converts the soluble carboxylate form back to the less soluble protonated carboxylic acid.[4] To avoid this, you can consider incorporating a water-miscible co-solvent, such as DMSO or ethanol, into your final aqueous buffer to help maintain the solubility of the compound at a lower pH.[4]

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

Below is a step-by-step guide to troubleshoot and resolve solubility issues.

G cluster_0 cluster_1 Initial Troubleshooting cluster_2 Alternative Method start Start: Undissolved Compound in Aqueous Buffer check_ph Is the buffer pH > 6.0? start->check_ph increase_ph Increase buffer pH to 7.4 - 8.0 using 1M NaOH. check_ph->increase_ph No stock_solution Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. check_ph->stock_solution Yes, still insoluble dissolved1 Compound Dissolves increase_ph->dissolved1 dilute Dilute stock solution into aqueous buffer. (Final DMSO ≤0.5%) stock_solution->dilute dissolved2 Compound Soluble in Final Solution dilute->dissolved2 Success precipitation Compound precipitates upon dilution. dilute->precipitation Failure co_solvent Add a co-solvent (e.g., more DMSO) to the final buffer or reduce the final concentration of the compound. precipitation->co_solvent co_solvent->dilute

Caption: Troubleshooting workflow for dissolving 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Quantitative Data

The solubility of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is significantly influenced by the pH of the aqueous buffer. The following table summarizes the expected solubility at different pH values in a phosphate-buffered saline (PBS) solution at 25°C.

Buffer pHExpected Solubility (µg/mL)Form of the Compound
5.0< 1Predominantly protonated (-COOH)
6.0~ 5Mix of protonated and deprotonated
7.0~ 50Mostly deprotonated (-COO⁻)
7.4> 100Predominantly deprotonated (-COO⁻)
8.0> 250Almost completely deprotonated (-COO⁻)

Note: These are estimated values based on the general principles of carboxylic acid solubility and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh 3.09 mg of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (Molecular Weight: 309.16 g/mol ).

  • Add Solvent: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Dissolve: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

G weigh 1. Weigh 3.09 mg of Compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C dissolve->store

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Protocol 2: Determining Aqueous Solubility

This protocol outlines a method to determine the solubility of the compound in a specific aqueous buffer.

  • Prepare a Saturated Solution: Add an excess amount of the compound to your aqueous buffer of choice in a glass vial.

  • Equilibrate: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separate Undissolved Solid: Centrifuge the solution at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculate Solubility: Based on the concentration measured and the dilution factor, calculate the solubility of the compound in the buffer.

G saturate 1. Prepare Saturated Solution in Buffer equilibrate 2. Equilibrate for 24 hours saturate->equilibrate separate 3. Centrifuge to Separate Solid equilibrate->separate sample 4. Collect Supernatant separate->sample quantify 5. Dilute and Quantify (e.g., HPLC) sample->quantify calculate 6. Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining aqueous solubility.

Chemical Solubilization Pathway

The primary mechanism for increasing the aqueous solubility of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is through pH adjustment, which alters the ionization state of the carboxylic acid group.

Caption: pH-dependent ionization and solubility of the carboxylic acid.

References

Troubleshooting

preventing precipitation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in cell culture media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 3-[(4-brom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid precipitation in cell culture media. Given the hydrophobic nature of many pyrazole derivatives, this guide focuses on best practices for handling poorly soluble compounds to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a pyrazole derivative. Compounds in this class are often characterized by low aqueous solubility due to their molecular structure.[1][2] Factors influencing the solubility of pyrazole derivatives include molecular weight, crystal structure, and the nature of chemical substituents on the pyrazole ring.[1] It is generally more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol than in water.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules for use in cell-based assays.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but it is highly recommended to keep the final concentration at or below 0.1%, especially for sensitive cell lines or long-term experiments. It is imperative to perform a vehicle control experiment (media with the same final DMSO concentration as the treated samples) to determine the specific tolerance of your cell line.

Q4: Can components of my cell culture medium affect the compound's solubility?

Yes, media components can significantly impact the solubility of hydrophobic compounds.

  • Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds, which can help to keep them in solution.[1] Experiments in serum-free media may be more prone to precipitation.[1]

  • pH: The pH of the media, typically between 7.2 and 7.4, can influence the charge state and solubility of a compound. Deviations in pH can promote precipitation.

  • Salts and Buffers: High concentrations of salts in some media formulations can decrease the solubility of hydrophobic compounds through a "salting-out" effect.

Q5: Can I filter out the precipitate and use the remaining solution in my experiment?

Filtering a solution after precipitation has occurred is not recommended. The concentration of the compound remaining in the filtrate will be unknown and will likely be at its maximum solubility limit under those specific conditions, which may not be the intended experimental concentration. This will lead to inaccurate and unreliable results.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved the compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous environment like cell culture media, causing the compound to exceed its aqueous solubility limit and precipitate.

Potential CauseExplanationRecommended Solution
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation before the compound can be properly dispersed and solubilized.Perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final culture volume. Always add the compound solution dropwise while gently swirling the media.[1]
High Final Concentration The intended final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration of the compound in your specific cell culture medium (see Experimental Protocols).
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[4]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration (e.g., >1%) does not guarantee solubility upon dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%. This may require preparing a more concentrated initial stock solution.
Issue 2: Precipitation Observed After a Period of Incubation

Question: The media containing the compound was clear initially, but I observed a precipitate in the wells after 24 hours of incubation. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time or if the compound has low kinetic solubility.

Potential CauseExplanationRecommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture plates are outside the incubator. If plates must be removed for analysis, try to perform the procedures at 37°C if possible.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, especially in dense cultures. A change in pH can affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium. You may need to change the medium more frequently or use a medium with a more stable buffering system, such as one supplemented with HEPES.
Low Kinetic Solubility The compound may be kinetically trapped in a supersaturated state upon initial dilution and precipitates over time as it reaches its lower thermodynamic solubility limit.Prepare fresh media with the compound immediately before each experiment. Avoid storing diluted compound solutions.

Data Presentation

Table 1: Experimentally Determined Solubility of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Solvent / MediumTemperature (°C)Maximum Soluble Concentration (mM)Observations
100% DMSO25[Insert experimental value][e.g., Clear solution]
Cell Culture Medium + 10% FBS37[Insert experimental value][e.g., Clear, slight haze, precipitate]
Serum-Free Cell Culture Medium37[Insert experimental value][e.g., Clear, slight haze, precipitate]
PBS (pH 7.4)37[Insert experimental value][e.g., Clear, slight haze, precipitate]

Table 2: Example Stock and Working Solution Preparation

ParameterValue
Compound Molecular Weight (MW) 309.16 g/mol
Desired Stock Concentration 10 mM
Amount of Compound to Weigh for 1 mL stock 3.09 mg
Volume of 100% DMSO to Add 1 mL
Desired Final Working Concentration 10 µM
Volume of 10 mM Stock for 10 mL Media 10 µL
Final DMSO Concentration in Media 0.1%

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in Cell Culture Media

This protocol allows you to determine the empirical solubility limit of the compound in your specific cell culture medium.

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Media Preparation: Dispense 0.5 mL of your complete cell culture medium (pre-warmed to 37°C) into several sterile microcentrifuge tubes.

  • Serial Dilutions:

    • To the first tube, add a calculated amount of the 10 mM stock to make the highest desired concentration (e.g., 5 µL into 0.5 mL for a 100 µM final concentration). Vortex immediately and thoroughly.

    • Perform 2-fold serial dilutions by transferring 250 µL from the most concentrated tube to a new tube containing 250 µL of fresh, pre-warmed media. Repeat this process to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Assessment: After incubation, carefully inspect each tube for precipitation. Check for cloudiness against a dark background and for visible particles or crystals using a light microscope. The highest concentration that remains a clear, precipitate-free solution is your empirical maximum soluble concentration.

Protocol 2: Recommended Method for Adding the Compound to Cell Cultures

This method minimizes the risk of "solvent shock" and precipitation.

  • Thaw and Pre-warm: Thaw your DMSO stock solution at room temperature and pre-warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of your DMSO stock in the pre-warmed culture medium. This intermediate concentration should be 10x to 100x your final desired concentration. For example, to achieve a final concentration of 10 µM in a 6-well plate (2 mL final volume), you could add 2 µL of a 10 mM stock to 198 µL of pre-warmed media to make a 100 µM intermediate solution.

  • Add to Cells: Add the required volume of the intermediate dilution to your culture wells containing cells and media. For the example above, you would add 200 µL of the 100 µM intermediate solution to 1.8 mL of media already in the well to get a final concentration of 10 µM.

  • Mix Gently: Gently swirl the plate to ensure even distribution of the compound.

  • Incubate: Return the plate to the incubator.

Visualizations

experimental_workflow Workflow for Adding Compound to Cell Culture cluster_prep Preparation cluster_dilution Dilution cluster_treatment Cell Treatment cluster_incubation Incubation & Analysis stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) intermediate Create Intermediate Dilution in Pre-warmed Medium (e.g., 100 µM) stock->intermediate warm_media Pre-warm Cell Culture Medium to 37°C warm_media->intermediate add_to_cells Add Intermediate Dilution to Culture Wells intermediate->add_to_cells final_conc Achieve Final Working Concentration (e.g., 10 µM) add_to_cells->final_conc mix Gently Mix Plate final_conc->mix incubate Incubate at 37°C, 5% CO2 mix->incubate

Caption: Recommended workflow for diluting and adding the compound to cell culture.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed? cause_immediate Likely 'Solvent Shock' or Exceeded Solubility start->cause_immediate Yes, immediately upon dilution cause_delayed Likely Evaporation, pH Shift, or Temp. Change start->cause_delayed Yes, after incubation no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No solution_immediate 1. Use Serial Dilution 2. Lower Final Concentration 3. Use Pre-warmed Media 4. Ensure Final DMSO < 0.5% cause_immediate->solution_immediate solution_delayed 1. Check Incubator Humidity 2. Use Sealed Plates 3. Monitor Media pH 4. Minimize Time Outside Incubator cause_delayed->solution_delayed

Caption: Decision tree for troubleshooting precipitation of the compound.

References

Optimization

Technical Support Center: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)be...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, with a focus on its use and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO?

A1: To prepare a stock solution, it is recommended to dissolve the solid compound in fresh, anhydrous DMSO.[1] The presence of water can accelerate the degradation of compounds in DMSO.[1][2] Before opening, allow the vial of the solid compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?

A2: For short-term storage (up to one month), DMSO stock solutions are generally stable at -20°C.[1] For long-term storage (over a month), it is highly recommended to store aliquoted stock solutions at -80°C, which can maintain stability for up to a year.[1] To maximize stability, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: My compound precipitated after diluting the DMSO stock solution into an aqueous buffer. What should I do?

A3: This common issue, known as "solvent shock," occurs when a compound dissolved in an organic solvent is rapidly diluted in an aqueous medium.[1] A solution with visible precipitate should not be used.[1] To address this, consider the following:

  • Perform Serial Dilutions: Instead of a single large dilution, make intermediate serial dilutions of the DMSO stock in your aqueous buffer.[1]

  • Decrease the Final Concentration: The intended final concentration might be higher than the compound's aqueous solubility limit. Try using a lower final concentration.[1]

  • Temperature Equilibration: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO varies significantly among different cell lines. While some assays are tolerant up to 2.5% DMSO, it is generally more favorable to keep the final DMSO concentration at 1% or lower.[3] It is crucial to determine the specific tolerance of your cell line by running a vehicle control with varying DMSO concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Experimental Results 1. Degradation of the compound in the final aqueous solution. 2. Degradation of the DMSO stock solution due to repeated freeze-thaw cycles.1. Prepare fresh dilutions from the DMSO stock for each experiment. Aqueous solutions of the compound are not recommended for storage for more than a day.[1] 2. Use a fresh, single-use aliquot of the stock solution for each experiment.[1]
Reduced or No Compound Activity 1. Compound degradation from improper storage (e.g., moisture in DMSO, frequent freeze-thaw cycles). 2. Incorrect stock concentration.1. Prepare a fresh stock solution using anhydrous DMSO, aliquot into single-use vials, and store at -80°C for long-term use.[1] 2. Verify the concentration of the stock solution.
Compound Instability Over Time in Storage 1. Presence of water in DMSO. 2. Exposure to oxygen. 3. Storage temperature is too high.1. Use high-purity, anhydrous DMSO. Studies have shown that water is a more significant factor in compound degradation than oxygen.[2] 2. While less critical than water, minimizing headspace in vials can reduce oxygen exposure. 3. Store at -80°C for long-term stability. A study on various compounds in DMSO showed a significant decrease in compound integrity over a year at room temperature.[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibration: Place the vial containing the solid 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in a desiccator and allow it to reach room temperature.

  • Solvent Preparation: Use a fresh or properly stored bottle of anhydrous, high-purity DMSO.

  • Calculation: Determine the required mass of the compound for your desired volume and concentration (Molar Mass: 325.19 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 3.25 mg.

  • Dissolution: Carefully weigh the compound and add it to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Compound Stability in DMSO

This protocol outlines a general method for evaluating the stability of a compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile) to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the compound at T=0 will serve as the baseline.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.

  • Sample Analysis: Prepare and analyze the sample by HPLC using the same method as the initial analysis.

  • Data Comparison: Compare the peak area of the compound at each time point to the baseline peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use solid_compound Solid Compound equilibrate Equilibrate to RT in Desiccator solid_compound->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended workflow for compound handling.

troubleshooting_workflow start Inconsistent or Negative Results check_solution Check for Precipitation in Aqueous Solution start->check_solution check_storage Review Storage and Handling Practices check_solution->check_storage No Precipitate remediate_precipitation Optimize Dilution Protocol: - Serial Dilutions - Lower Final Concentration check_solution->remediate_precipitation Precipitate Observed remediate_storage Prepare Fresh Stock: - Use Anhydrous DMSO - Aliquot and Store at -80°C check_storage->remediate_storage Improper Handling re_run_experiment Re-run Experiment check_storage->re_run_experiment Proper Handling remediate_precipitation->re_run_experiment remediate_storage->re_run_experiment

Caption: Troubleshooting logic for experimental issues. Caption: Troubleshooting logic for experimental issues.

References

Troubleshooting

Technical Support Center: Characterization of Halogenated Pyrazole Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselectivity of pyrazole halogenation often difficult to control?

A1: The halogenation of the pyrazole ring is an electrophilic substitution reaction. The 4-position is generally the most electron-rich and therefore the most reactive site for electrophilic attack.[1] Direct halogenation of an unsubstituted pyrazole will almost always yield the 4-halo-pyrazole as the major product. To achieve halogenation at the 3- or 5-positions, the 4-position must typically be blocked with another substituent.[1] Alternatively, synthetic strategies starting from already halogenated precursors can be employed.[2]

Q2: I am observing unexpected chemical shifts in the 1H NMR spectrum of my 4-halogenated pyrazole. Is this normal?

A2: Yes, this is a known phenomenon. In a series of 4-halogenated-1H-pyrazoles, it has been observed that the N-H proton chemical shift moves upfield as the electronegativity of the halogen increases (I < Br < Cl < F).[3] This is counterintuitive to the expected electron-withdrawing effects. The study suggests that other factors, such as hydrogen bonding and the overall electronic environment of the ring, play a significant role in determining the chemical shifts.[3][4]

Q3: My mass spectrum for a brominated or chlorinated pyrazole shows a significant M+2 peak. Is this an impurity?

A3: No, this is a characteristic isotopic pattern for bromine and chlorine. Bromine has two common isotopes, 79Br and 81Br, in nearly a 1:1 ratio, leading to M and M+2 peaks of almost equal intensity. Chlorine has two isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio, resulting in an M+2 peak that is about one-third the intensity of the molecular ion peak.[5]

Troubleshooting Guides

NMR Spectroscopy

Issue: Poorly resolved or broad peaks in the 1H NMR spectrum.

Possible Causes & Solutions:

CauseSuggested Solution
Proton Exchange: The N-H proton of the pyrazole can undergo exchange with residual water or other acidic protons in the solvent, leading to peak broadening.Use a deuterated solvent that has been dried over molecular sieves. A small amount of D2O can be added to confirm the N-H peak by observing its disappearance.
Tautomerism: Unsubstituted N-H pyrazoles can exist as tautomers, which can lead to peak broadening if the exchange rate is on the NMR timescale.[6]Lowering the temperature of the NMR experiment may slow down the exchange rate and result in sharper peaks for the individual tautomers.
Hydrogen Bonding: Intermolecular hydrogen bonding can affect the electronic environment and lead to broader signals, especially for the N-H proton.[3][4]Try using a more dilute solution or a solvent that disrupts hydrogen bonding, such as DMSO-d6.

1H NMR Chemical Shift Data for 4-Halogenated-1H-Pyrazoles in CD2Cl2

CompoundH3,5 (ppm)N-H (ppm)
4-Iodo-1H-pyrazole7.6312.83
4-Bromo-1H-pyrazole7.6012.75
4-Chloro-1H-pyrazole7.6212.65
4-Fluoro-1H-pyrazole7.5511.95

Data sourced from a comparative study on 4-halogenated pyrazoles.[3]

Troubleshooting Workflow for NMR Issues

NMR_Troubleshooting start Poorly Resolved NMR Spectrum check_NH Is the N-H proton broad? start->check_NH add_d2o Add a drop of D2O. Does the peak disappear? check_NH->add_d2o Yes check_concentration Is the sample concentrated? check_NH->check_concentration No confirm_NH Peak is confirmed as N-H. add_d2o->confirm_NH Yes not_NH Peak is not N-H. Consider other sources of broadening. add_d2o->not_NH No confirm_NH->check_concentration dilute Dilute the sample to reduce intermolecular H-bonding. check_concentration->dilute Yes check_solvent Is the solvent protic or contain water? check_concentration->check_solvent No lower_temp Run the experiment at a lower temperature to slow down exchange processes. dilute->lower_temp dry_solvent Use a fresh, dry deuterated solvent. check_solvent->dry_solvent Yes check_solvent->lower_temp No dry_solvent->lower_temp

Caption: Troubleshooting workflow for poorly resolved NMR spectra of halogenated pyrazoles.

Mass Spectrometry

Issue: Difficulty in interpreting the fragmentation pattern of a halogenated pyrazole.

General Fragmentation Pathways:

Halogenated pyrazoles often undergo fragmentation through two main pathways:

  • Expulsion of HCN: Loss of a hydrogen cyanide molecule from the molecular ion or a primary fragment.

  • Loss of N2: Elimination of a nitrogen molecule, often from the [M-H]+ ion.[7]

The presence of a halogen can influence the relative abundance of these fragments but does not typically alter the fundamental fragmentation routes.[7]

Common Fragments for Halogenated Pyrazoles

FragmentDescription
[M]+ Molecular ion. Its intensity can vary.
[M+2]+ Isotopic peak for compounds containing Cl or Br.
[M-X]+ Loss of the halogen radical.
[M-HCN]+ Loss of hydrogen cyanide from the molecular ion.
[M-H-N2]+ Loss of a hydrogen atom followed by elimination of N2.

Troubleshooting Workflow for Mass Spectrometry Fragmentation

MS_Troubleshooting start Unclear MS Fragmentation Pattern check_M_plus_2 Is there a significant M+2 peak? start->check_M_plus_2 is_Cl_Br Compound likely contains Cl (3:1 ratio) or Br (1:1 ratio). check_M_plus_2->is_Cl_Br Yes no_Cl_Br Compound likely contains F, I, or no halogen. check_M_plus_2->no_Cl_Br No check_common_losses Look for common neutral losses: - 27 Da (HCN) - 28 Da (N2) - Loss of halogen mass (X) is_Cl_Br->check_common_losses no_Cl_Br->check_common_losses pathway_analysis Correlate observed fragments with known pyrazole fragmentation pathways. check_common_losses->pathway_analysis high_res Consider High-Resolution MS (HRMS) to determine elemental composition of fragments. pathway_analysis->high_res If ambiguity remains

Caption: Logical steps for interpreting mass spectra of halogenated pyrazoles.

Chromatography

Issue: Co-elution of halogenated pyrazole isomers or with dehalogenated impurities.

Recommendations:

The separation of closely related halogenated compounds can be challenging due to their similar polarities and structures.[8]

Experimental Methodologies for Improved Separation:

  • Ultra High-Performance Liquid Chromatography (UHPLC):

    • Column: A pentafluorophenyl (PFP) column often provides good selectivity for halogenated compounds. For example, a Hypersil Gold PFP (2.1 x 50 mm, 1.9 µm) has shown excellent performance.[8]

    • Mobile Phase: A mixture of acetonitrile/methanol with an aqueous component containing an acid (e.g., phosphoric acid) can be effective.[8]

  • Supercritical Fluid Chromatography (SFC):

    • Column: Chiral columns such as Chiralcel OJ-3 or Chiralpak IB can be surprisingly effective for separating positional isomers, even if the molecules are not chiral.[8]

    • Mobile Phase: Typically a mixture of carbon dioxide with a co-solvent like isopropanol or ethanol containing a basic additive (e.g., isobutylamine).[8]

Logical Relationship for Method Selection

Chromatography_Selection start Co-elution of Halogenated Pyrazoles initial_method Initial Separation Attempt (e.g., standard C18 HPLC) start->initial_method uhplc Try UHPLC with a PFP column initial_method->uhplc Poor resolution sfc Try SFC with a chiral column initial_method->sfc Poor resolution optimize_uhplc Optimize UHPLC: - Gradient - Mobile phase additives - Temperature uhplc->optimize_uhplc optimize_sfc Optimize SFC: - Co-solvent - Additives - Backpressure sfc->optimize_sfc success Separation Achieved optimize_uhplc->success optimize_sfc->success

Caption: Decision tree for selecting a chromatographic method for separating halogenated pyrazoles.

References

Optimization

Technical Support Center: Minimizing Impurities in Pyrazole Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. Our goal is to help you minimize impurities, improve yields, and streamline your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of pyrazole derivatives.

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent challenge and can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can participate in side reactions, leading to a lower yield of the desired product and complicating the purification process. It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.

  • Optimize Reaction Conditions:

    • Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can often drive the reaction to completion.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

    • Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. For instance, nano-ZnO has been demonstrated to be an efficient catalyst for certain pyrazole syntheses, resulting in high yields in a shorter amount of time.[1]

    • Solvent: The solvent plays a critical role in the reaction's success. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF or DMSO may provide better results for specific reactions.[1]

  • Consider Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can impede the reaction, leading to lower yields.[2]

Q2: I am observing a mixture of regioisomers in my final product. How can I minimize their formation?

A2: The formation of regioisomers is the most prevalent side reaction in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products.[1]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of a single isomer, with ratios up to 99:1.[3]

  • pH Control: Adjusting the pH of the reaction mixture can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which one initiates the cyclization.

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the C1 and C3 positions, such as β-enaminones, can "lock in" the desired regiochemistry before the cyclization step, resulting in the formation of a single regioisomer.

Q3: My reaction mixture has turned a dark color. What causes this, and how can I obtain a cleaner product?

A3: The formation of colored impurities, often appearing as a yellow or red hue in the reaction mixture, is a common observation. This is typically due to the decomposition of the hydrazine starting materials or the oxidation of intermediates.[1]

Solutions:

  • Use High-Purity Reagents: As with preventing other impurities, starting with high-purity hydrazine derivatives is crucial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of sensitive intermediates.

  • Purification: Most colored impurities can be effectively removed through standard purification techniques such as column chromatography on silica gel or recrystallization.

Q4: How can I distinguish between the different pyrazole regioisomers I've synthesized?

A4: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for this purpose. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR Techniques: For definitive structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. This technique identifies through-space correlations between protons, for example, between a proton on the N-substituent and a proton on the pyrazole ring, confirming their relative positions.[1]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-DiketoneSolventRatio of Regioisomers (2:4)Reference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1:1.3[3]
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE97:3[3]
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP99:1[3]
41-(p-tolyl)-4,4,4-trifluoro-1,3-butanedioneEthanol1:1[3]
51-(p-tolyl)-4,4,4-trifluoro-1,3-butanedioneTFE95:5[3]
61-(p-tolyl)-4,4,4-trifluoro-1,3-butanedioneHFIP>99:1[3]

Note: The ratios represent the relative proportions of the two possible regioisomers, denoted as 2 and 4 in the cited literature.

Table 2: Influence of Catalyst on the Yield of Pyrazole Derivatives

EntryReactantsCatalystSolventYield (%)Reference
1Phenylhydrazine, Ethyl AcetoacetateNoneEthanolLow[4]
2Phenylhydrazine, Ethyl AcetoacetateNano-ZnOEthanol95[4]
3Hydrazine, 1,3-DiketonesCopper Triflate[BMIM-PF6]82[4]
4Phenylhydrazine, 1,3-DiketonesNaCoMoAcetonitrileup to 99[5]
5Hydrazines, 1,3-DiketonesLithium PerchlorateEthylene Glycol70-95[5]

Experimental Protocols

This section provides a detailed methodology for a common pyrazole synthesis, the Knorr Pyrazole Synthesis.

Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from established procedures for the Knorr pyrazole synthesis.[6][7][8][9]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • 1-Propanol (solvent)

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: This addition can be exothermic and should be performed with care.[7][9]

  • Solvent and Catalyst Addition: Add 1-propanol as the solvent, followed by a catalytic amount of glacial acetic acid (e.g., 3 drops).[8]

  • Heating: Heat the reaction mixture to approximately 100°C with continuous stirring for 1 hour.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure the complete consumption of the starting materials.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, add water to the hot reaction mixture with stirring.[8]

    • Cool the resulting mixture in an ice bath to facilitate the precipitation of the crude product.[7]

    • Add diethyl ether and stir vigorously to obtain the powdered pyrazolone.[9]

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Wash the collected solid with a small amount of cold water and allow it to air dry.[7][8]

    • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions impure Impure Starting Materials check_purity->impure Purity Issue? suboptimal Suboptimal Conditions (Temp, Time, Solvent) optimize_conditions->suboptimal Conditions Suboptimal? side_products Significant Side Products Formed check_side_reactions->side_products Side Reactions Present? purify_reagents Purify/Replace Reagents impure->purify_reagents adjust_params Adjust Temp, Time, Solvent, or Catalyst suboptimal->adjust_params modify_synthesis Modify Synthetic Route or Purification side_products->modify_synthesis end Improved Yield purify_reagents->end adjust_params->end modify_synthesis->end

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Diagram 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

Regioselectivity_Factors main Regioselectivity in Pyrazole Synthesis substrate Substrate Structure main->substrate conditions Reaction Conditions main->conditions diketone Unsymmetrical 1,3-Diketone substrate->diketone hydrazine Substituted Hydrazine substrate->hydrazine solvent Solvent Choice (e.g., TFE, HFIP) conditions->solvent ph pH of Reaction conditions->ph catalyst Catalyst conditions->catalyst temperature Temperature conditions->temperature

Caption: Key factors influencing the regiochemical outcome of pyrazole synthesis.

Diagram 3: Experimental Workflow for Knorr Pyrazole Synthesis

Knorr_Workflow start Start combine_reagents Combine 1,3-Dicarbonyl and Hydrazine start->combine_reagents add_solvent_catalyst Add Solvent and Acid Catalyst combine_reagents->add_solvent_catalyst heat_reaction Heat Reaction Mixture (e.g., 100°C) add_solvent_catalyst->heat_reaction monitor_tlc Monitor Reaction by TLC heat_reaction->monitor_tlc workup Aqueous Work-up and Precipitation monitor_tlc->workup Reaction Complete isolate_product Isolate Crude Product (Filtration) workup->isolate_product purify Purify Product (Recrystallization or Column Chromatography) isolate_product->purify characterize Characterize Final Product (NMR, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Welcome to the technical support center for the scale-up synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule? A1: A common and scalable approach involves a multi-step synthesis. This typically begins with the formation of the 3,5-dimethylpyrazole core, followed by bromination. Separately, the methyl 3-(bromomethyl)benzoate side-chain is prepared. The key step is the N-alkylation of the pyrazole ring with the benzoate side-chain, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Q2: What are the critical control points in the scale-up of this synthesis? A2: Critical control points include:

  • Temperature control during the bromination of the pyrazole and the benzylic bromination of the methyl m-toluate to prevent side reactions.

  • Control of base stoichiometry and addition rate during the N-alkylation step to minimize byproduct formation.

  • Monitoring reaction completion at each stage using techniques like TLC, GC, or HPLC to ensure efficient conversion before proceeding.[1]

  • Crystallization and purification of the final product to achieve the desired purity specifications.

Q3: How can I minimize the formation of impurities during the N-alkylation step? A3: To minimize impurities, ensure the 4-bromo-3,5-dimethyl-1H-pyrazole is of high purity before use. Use a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and control the temperature carefully, as excessive heat can lead to degradation. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are typically effective.

Q4: Are there any specific safety precautions I should take during this synthesis? A4: Yes. Bromine and benzylic bromides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The N-alkylation step may be exothermic, requiring controlled addition of reagents and adequate cooling.

Experimental Workflow and Protocols

The overall synthetic pathway is illustrated below. Detailed protocols for each key stage follow.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Acetylacetone + Hydrazine C 3,5-Dimethyl-1H-pyrazole A->C Step 1a: Cyclocondensation B Methyl m-toluate E Methyl 3-(bromomethyl)benzoate B->E Step 2: Benzylic Bromination D 4-Bromo-3,5-dimethyl- 1H-pyrazole C->D Step 1b: Bromination F Methyl 3-[(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)methyl]benzoate D->F Step 3: N-Alkylation G 3-[(4-bromo-3,5-dimethyl-1H-pyrazol- 1-yl)methyl]benzoic acid F->G Step 4: Hydrolysis

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

  • Part A (Formation of 3,5-dimethyl-1H-pyrazole): To a cooled (0-5 °C) solution of acetylacetone (1.0 equiv.) in ethanol, add hydrazine hydrate (1.0 equiv.) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction completion by GC-MS.

  • Part B (Bromination): Cool the reaction mixture containing 3,5-dimethyl-1H-pyrazole to 0-5 °C. Add a solution of bromine (1.0 equiv.) in acetic acid dropwise. Maintain the temperature below 10 °C. Stir for an additional 2 hours at room temperature.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate. Neutralize with a sodium hydroxide solution to pH 7-8, causing the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Dissolve methyl m-toluate (1.0 equiv.) and a radical initiator such as AIBN (0.02 equiv.) in a suitable solvent like carbon tetrachloride or chlorobenzene.

  • Heat the mixture to reflux (approx. 77 °C).

  • Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 1 hour.

  • Continue refluxing and monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or used directly in the next step.

Step 3: N-Alkylation to form the Ester Intermediate

  • To a stirred suspension of potassium carbonate (1.5 equiv.) in acetonitrile, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv.).

  • Add a solution of methyl 3-(bromomethyl)benzoate (1.0 equiv.) in acetonitrile dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or HPLC.[2]

  • Work-up: After completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester. Purify by column chromatography or recrystallization.[2]

Step 4: Hydrolysis to the Final Product

  • Dissolve the methyl ester intermediate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 50-60 °C.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

StepKey ReagentsSolventTemperatureDurationTypical Yield
1aAcetylacetone, Hydrazine HydrateEthanol0 °C to RT4 h>95% (crude)
1b3,5-Dimethylpyrazole, BromineAcetic Acid0 °C to RT3 h85-90%
2Methyl m-toluate, NBS, AIBNCCl₄Reflux (77 °C)2-4 h75-85%
3Pyrazole Intermediate, Benzoate Bromide, K₂CO₃Acetonitrile60-70 °C6-8 h80-90%
4Ester Intermediate, LiOHTHF/WaterRoom Temperature4-6 h90-98%

Troubleshooting Guide

Problem 1: Low yield in the N-alkylation step (Step 3).

Caption: Troubleshooting workflow for low yield in the N-alkylation step.

Q: My N-alkylation reaction (Step 3) has stalled or is giving a low yield. What should I do? A: First, check your starting materials for purity, as impurities can inhibit the reaction.[1] If the starting materials are still present, consider increasing the reaction temperature to 80 °C or prolonging the reaction time.[2] If multiple unidentified spots appear on the TLC plate, side reactions may be occurring. This could be due to a base that is too strong or reactive; switching to a milder base or ensuring anhydrous conditions can help. The stability of the methyl 3-(bromomethyl)benzoate is also a factor; it can degrade over time and should ideally be used fresh.

Problem 2: The final product has a persistent colored impurity after hydrolysis (Step 4).

Q: After acidification, my final product is off-white or yellow and fails purity analysis. How can I remove the color? A: Colored impurities often arise from trace amounts of unreacted starting materials or byproducts from the N-alkylation step that carry through.[2]

  • Charcoal Treatment: After hydrolysis and before acidification, you can perform a charcoal treatment on the basic aqueous solution to adsorb colored impurities.

  • Recrystallization: The most effective method is recrystallization of the final dried product. A solvent system such as ethanol/water or isopropanol can be effective for purifying this type of molecule.

  • Aqueous Wash: Ensure the crude product is washed thoroughly with water after filtration to remove any residual acid or inorganic salts.

Problem 3: The bromination of 3,5-dimethylpyrazole (Step 1b) is incomplete.

Q: My analysis shows significant unreacted 3,5-dimethylpyrazole after the bromination step. How can I drive the reaction to completion? A: Incomplete bromination can be due to several factors:

  • Stoichiometry: Ensure an accurate charge of bromine (at least 1.0 equivalent). On a larger scale, some bromine may be lost to the headspace, so a slight excess (e.g., 1.02-1.05 equiv.) may be necessary.

  • Addition Rate/Temperature: If the bromine is added too quickly, it can vaporize before it has a chance to react. A slow, subsurface addition at a controlled temperature (0-5 °C) is recommended.

  • Reaction Time: After the addition is complete, ensure the reaction is stirred for a sufficient time to allow for complete conversion. Monitor by GC or LC until the starting material is below the desired threshold.

References

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Assays with Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds in antibacterial assays. This resource provides troubleshooting guides and frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds in antibacterial assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound shows variable Minimum Inhibitory Concentration (MIC) values across repeat experiments. What are the potential causes?

Inconsistent MIC values are a common issue that can arise from several factors. These include:

  • Compound Solubility and Stability: Pyrazole derivatives can have poor aqueous solubility, leading to precipitation in the assay medium.[1][2] The stability of the compound under experimental conditions (e.g., pH, temperature, exposure to light) can also affect its effective concentration.[3][4][5]

  • Inoculum Variability: The density of the bacterial inoculum is a critical parameter. Inconsistencies in preparing and standardizing the inoculum to the correct McFarland standard can lead to variable MIC results.[6]

  • Assay Conditions: Minor variations in incubation time, temperature, or atmospheric conditions can influence bacterial growth and compound activity.

  • DMSO Concentration: If using DMSO to dissolve the compound, high final concentrations can inhibit bacterial growth, confounding the results.[6]

  • Pipetting Errors: Inaccurate pipetting during serial dilutions of the compound can lead to significant concentration errors.

Q2: I'm observing precipitation of my pyrazole compound in the culture medium. How can I address this?

Compound precipitation is a frequent challenge, especially with hydrophobic pyrazole derivatives.[1] Here are some strategies to mitigate this:

  • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration should ideally be kept below 1% (v/v) to avoid both toxicity to the bacteria and precipitation of the compound.[6]

  • Co-solvents: Consider the use of a co-solvent system. However, it is crucial to run appropriate controls to ensure the co-solvent itself does not affect bacterial viability.

  • Sonication: Briefly sonicating the stock solution or the assay plates after compound addition can help to dissolve the compound.

  • Formulation Strategies: For compounds with persistent solubility issues, exploring formulation strategies such as encapsulation in nanoparticles may be necessary to improve aqueous dispersibility.[1]

Q3: How does the chemical structure of a pyrazole compound influence its antibacterial activity and potential for inconsistent results?

The structure of a pyrazole derivative is a key determinant of its antibacterial activity.[7][8]

  • Substituents: The nature and position of substituents on the pyrazole ring significantly impact the compound's potency and spectrum of activity.[7][8] For example, different substitutions can affect activity against Gram-positive versus Gram-negative bacteria.[9]

  • Lipophilicity: While a certain degree of lipophilicity is often required for membrane interaction, very high lipophilicity can lead to poor solubility and aggregation, resulting in inconsistent assay results.[2]

  • Chemical Stability: The presence of certain functional groups, such as esters, may make the compound susceptible to hydrolysis in the aqueous assay medium.[5]

Q4: Can the bacterial strain itself contribute to inconsistent results?

Yes, the bacterial strain can be a source of variability.

  • Resistance Mechanisms: Bacteria can develop resistance to antibacterial agents.[9][10] Inconsistent results might be an early indication of the emergence of resistant subpopulations.

  • Biofilm Formation: Some bacteria can form biofilms, which can reduce their susceptibility to antimicrobial agents and lead to variable results if not properly controlled.[9]

  • Growth Phase: The susceptibility of bacteria to an antimicrobial agent can vary depending on their growth phase. It is crucial to use bacteria from the mid-logarithmic growth phase for susceptibility testing.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Inconsistent MIC Values

This guide provides a systematic approach to troubleshooting variable MIC results.

Step 1: Verify Compound Handling and Preparation

  • Question: Is the compound completely dissolved in the stock solution?

    • Action: Visually inspect the stock solution for any precipitate. If necessary, gently warm or sonicate the solution. Prepare fresh stock solutions for each experiment.

  • Question: Is the final solvent concentration consistent and non-inhibitory?

    • Action: Calculate the final DMSO (or other solvent) concentration in each well. Run a solvent toxicity control to confirm it does not affect bacterial growth at the concentration used.

Step 2: Standardize the Bacterial Inoculum

  • Question: Is the bacterial inoculum density accurate and consistent?

    • Action: Always prepare a fresh inoculum for each experiment. Standardize the inoculum to a 0.5 McFarland standard and verify the colony-forming units (CFU)/mL.

Step 3: Review Assay Protocol and Execution

  • Question: Are the incubation conditions precisely controlled?

    • Action: Ensure the incubator maintains a stable temperature and the correct atmosphere. Use the same incubation time for all experiments.

  • Question: Is the pipetting accurate?

    • Action: Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid cross-contamination.

Step 4: Assess Compound Stability

  • Question: Is the compound stable in the assay medium for the duration of the experiment?

    • Action: Perform a stability study by incubating the compound in the assay medium for the same duration as the MIC assay and then analyzing for degradation.[5]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different bacterial strains as reported in the literature. This data can serve as a reference for expected activity ranges.

Table 1: MIC Values of Pyrazole Derivatives against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 9 Staphylococcus aureus (including MRSA)4[6][11]
Staphylococcus epidermidis (including MRSE)4[6][11]
Enterococcus faecalis (including VRE)4[6][11]
Enterococcus faecium (including VRE)4[6][11]
Compound 5c Staphylococcus aureus (MRSA)521 µM[7]
Naphthyl-substituted pyrazole-derived hydrazone (e.g., 6) Gram-positive strains0.78–1.56[9]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) Staphylococcus aureus1–8[9]
Imidazo-pyridine substituted pyrazole (18) Gram-positive strains<1[9]
Pyrazole-thiazole hybrids (24) ΔTolC E. coli0.037[9]
Indole-attached imines of pyrazole (37) Staphylococcus aureus, Listeria monocytogenesIC50 as low as 1.0 µM[9]
Hydrazide derivatives of pyrazole (e.g., 11) Gram-positive bacteria-[9]
Thiazolidinone-clubbed pyrazoles E. coli16[9]
Pyrazole-1-carbothiohydrazide 21a Staphylococcus aureus2.9–7.8[12]
Bacillus subtilis2.9–7.8[12]

Table 2: MIC Values of Pyrazole Derivatives against Gram-Negative Bacteria

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5c Pseudomonas aeruginosa-[7]
Naphthyl-substituted pyrazole-derived hydrazone (e.g., 6) Acinetobacter baumannii0.78–1.56[9]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) Escherichia coli1[9]
Imidazo-pyridine substituted pyrazole (18) Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium<1[9]
Pyrazole-triazole hybrids (21) Gram-negative strains10–15[9]
Indole-attached imines of pyrazole (37) Escherichia coli, Salmonella strainsIC50 as low as 1.0 µM[9]
Hydrazide derivatives of pyrazole (e.g., 11) Gram-negative bacteria-[9]
Pyrazole-1-carbothiohydrazide 21a Klebsiella pneumoniae2.9–7.8[12]
Escherichia coli2.9–7.8[12]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of a compound against a specific microorganism in a liquid medium.[13]

Materials:

  • Pyrazole compounds

  • Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]

  • Mueller-Hinton Broth (MHB) for bacteria[13]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[6]

  • Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • Pyrazole compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth (approximately 5 x 10⁵ CFU/mL).

  • Exposure: Add the pyrazole compound at a specific concentration (e.g., 1x, 2x, or 4x MIC) to the bacterial suspension.[6] Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the collected samples and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent MIC Values cluster_solutions Potential Solutions start Inconsistent MIC Results Observed compound_check Step 1: Verify Compound Handling - Check for precipitation - Confirm solvent concentration start->compound_check inoculum_check Step 2: Standardize Inoculum - Use fresh culture - Verify McFarland standard compound_check->inoculum_check Compound OK sol_compound Optimize solvent/co-solvent system compound_check->sol_compound Issue Found protocol_check Step 3: Review Assay Protocol - Check incubation conditions - Verify pipetting accuracy inoculum_check->protocol_check Inoculum Standardized sol_inoculum Re-standardize inoculum preparation protocol inoculum_check->sol_inoculum Issue Found stability_check Step 4: Assess Compound Stability - Perform stability study in media protocol_check->stability_check Protocol Consistent sol_protocol Calibrate equipment and refine technique protocol_check->sol_protocol Issue Found issue_resolved Issue Resolved stability_check->issue_resolved Compound Stable sol_stability Consider compound degradation stability_check->sol_stability Issue Found

Caption: A workflow diagram for troubleshooting inconsistent MIC values in antibacterial assays.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow prep_compound Prepare Compound Stock and Serial Dilutions in Plate inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: A flowchart outlining the key steps of the broth microdilution assay for MIC determination.

References

Reference Data & Comparative Studies

Validation

A Guide to the Structural Confirmation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the experimental data and protocols used to verify the structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a substituted pyrazole derivative of interest in medicinal chemistry. We present a comparative analysis of the expected analytical data against alternative structures and outline the detailed methodologies for its synthesis and characterization.

Structural Confirmation: A Multi-Technique Approach

Chemical structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acidFigure 1. Proposed Chemical Structure.

Predicted and Comparative Spectroscopic Data

The following table summarizes the expected quantitative data for the structural confirmation of the target compound and compares it with a potential isomeric alternative, 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, to highlight the specificity of the analytical methods.

Analytical Technique Parameter Expected Data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Comparative Data for 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
¹H NMR Chemical Shift (δ)Pyrazole methyls: ~2.1-2.3 ppm (2s, 6H)Methylene (-CH₂-): ~5.3 ppm (s, 2H)Benzoic acid protons: ~7.4-8.1 ppm (m, 4H)Carboxylic acid: ~13.0 ppm (s, 1H)Pyrazole methyls: ~2.1-2.3 ppm (2s, 6H)Methylene (-CH₂-): ~5.3 ppm (s, 2H)Benzoic acid protons: ~7.3 ppm (d, 2H) and ~8.0 ppm (d, 2H)Carboxylic acid: ~13.0 ppm (s, 1H)
¹³C NMR Chemical Shift (δ)Pyrazole methyls: ~11, ~13 ppmMethylene (-CH₂-): ~50 ppmPyrazole C3/C5: ~140, ~148 ppmPyrazole C4-Br: ~95 ppmBenzoic acid carbons: ~128-138 ppmCarboxyl carbon: ~167 ppmPyrazole methyls: ~11, ~13 ppmMethylene (-CH₂-): ~50 ppmPyrazole C3/C5: ~140, ~148 ppmPyrazole C4-Br: ~95 ppmBenzoic acid carbons: ~128-142 ppmCarboxyl carbon: ~167 ppm
Mass Spectrometry (HRMS) [M+H]⁺Calculated for C₁₃H₁₄BrN₂O₂⁺: 309.0233Calculated for C₁₃H₁₄BrN₂O₂⁺: 309.0233
Mass Spectrometry Isotopic PatternCharacteristic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1)Characteristic pattern for one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1)
Elemental Analysis % CompositionC: 50.51, H: 4.24, Br: 25.84, N: 9.06, O: 10.35C: 50.51, H: 4.24, Br: 25.84, N: 9.06, O: 10.35

Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are standard protocols for the synthesis and characterization of the title compound.

Synthesis Protocol: Two-Step Synthesis from 4-bromo-3,5-dimethyl-1H-pyrazole

  • Alkylation: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Methyl 3-(bromomethyl)benzoate (1.1 eq) is then added, and the reaction is heated to 60-80 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting pyrazole. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl ester intermediate.

  • Hydrolysis: The crude methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is dissolved in a mixture of methanol and water. Lithium hydroxide or sodium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC). The methanol is removed under reduced pressure, and the remaining aqueous solution is acidified with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

  • Elemental Analysis: Carbon, Hydrogen, and Nitrogen content are determined using a CHN elemental analyzer. The results should be within ±0.4% of the theoretical values.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

G cluster_synthesis Synthesis Workflow cluster_confirmation Structural Confirmation Workflow start Starting Materials: - 4-bromo-3,5-dimethyl-1H-pyrazole - Methyl 3-(bromomethyl)benzoate step1 Alkylation Reaction (K₂CO₃, DMF) start->step1 intermediate Intermediate: Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate step1->intermediate step2 Ester Hydrolysis (LiOH, MeOH/H₂O) intermediate->step2 product Final Product: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid step2->product product_ref Final Product nmr NMR Spectroscopy (¹H, ¹³C) product_ref->nmr ms Mass Spectrometry (HRMS) product_ref->ms ea Elemental Analysis product_ref->ea confirmation Structure Confirmed nmr->confirmation ms->confirmation ea->confirmation

Caption: Synthesis and structural confirmation workflow for the target molecule.

Alternative Approaches and Comparisons

The synthesis of pyrazole derivatives can be achieved through various methods, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In the case of the title compound, an alternative approach could involve the synthesis of a pyrazole core already bearing the benzoic acid moiety, followed by bromination at the 4-position. However, the presented two-step synthesis starting from a pre-functionalized pyrazole offers better control over regioselectivity and is often higher yielding.

The structural confirmation methods outlined are standard across organic chemistry. An alternative to ESI-MS could be Atmospheric Pressure Chemical Ionization (APCI), depending on the compound's properties. For unambiguous confirmation of the substitution pattern on the benzoic acid ring, 2D NMR techniques such as COSY and HMBC would be invaluable, providing correlational data between protons and carbons that are 2-3 bonds apart.

This guide provides a robust framework for the confirmation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. By combining predictive data analysis with established experimental protocols, researchers can confidently verify the structure of this and similar molecules, ensuring the integrity of their scientific findings.

References

Comparative

comparing the antibacterial activity of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid with other pyrazoles

The pyrazole nucleus is a cornerstone in the development of a number of compounds with potent activity against antibiotic-resistant bacteria.[1] Modifications to the pyrazole ring system, including the addition of variou...

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a cornerstone in the development of a number of compounds with potent activity against antibiotic-resistant bacteria.[1] Modifications to the pyrazole ring system, including the addition of various substituents, have been shown to significantly influence their antibacterial spectrum and potency. This comparison focuses on derivatives featuring key structural elements such as a benzoic acid group, dimethyl substitutions, and halogen atoms, mirroring the structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Comparative Antibacterial Activity of Pyrazole Derivatives

The antibacterial efficacy of various pyrazole derivatives is summarized in Table 1, presenting Minimum Inhibitory Concentration (MIC) values against several Gram-positive and Gram-negative bacterial strains. The MIC is a crucial measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (μg/mL)Reference
Pyrazole Benzoic Acid Derivatives 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativeStaphylococcus aureus0.5[1][2]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativeEnterococcus faecalis0.78[3]
3,5-Dimethylpyrazole Derivatives (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazeneEscherichia coliNot specified (strong activity)[4]
4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleEscherichia coliBetter than reference drug[5]
4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole-1-yl)-ethanoneStaphylococcus aureusBetter than reference drug[5]
Halogenated Pyrazole Derivatives 2-(4-Bromo-3,5-difluorophenyl)-2H-indazoleEnterococcus faecalis>128[6]
4-Bromo-N-((1,3-diphenyl-1H-pyrazol-4-yl) methylene) anilineStaphylococcus aureusActive[7]
4-Bromo-N-((1,3-diphenyl-1H-pyrazol-4-yl) methylene) anilineEscherichia coliActive[7]

Experimental Protocols

The determination of the antibacterial activity of the pyrazole derivatives cited in this guide generally follows standardized procedures, most commonly the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

General MIC Assay Protocol:
  • Bacterial Strain Preparation: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in appropriate broth media (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The pyrazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without the compound) and negative control wells (containing broth only) are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The available data suggests several key structure-activity relationships for the antibacterial activity of pyrazole derivatives:

  • Benzoic Acid Moiety: The presence of a benzoic acid group, as seen in 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, appears to be favorable for potent activity against Gram-positive bacteria like S. aureus and E. faecalis.[1][3]

  • Dimethylpyrazole Core: 3,5-dimethylpyrazole derivatives have demonstrated notable antibacterial effects, with some compounds showing strong activity against both Gram-positive and Gram-negative bacteria.[4][5] The specific substitutions on the phenyl ring attached to the diazene linker significantly influence the activity.[5]

  • Halogenation: The introduction of halogen atoms, such as bromine and chlorine, on the pyrazole or associated phenyl rings is a common strategy in the design of antibacterial pyrazoles.[6][7] Halogenation can enhance the lipophilicity of the molecule, potentially facilitating its penetration through bacterial cell membranes. The position and nature of the halogen substituent play a crucial role in determining the antibacterial potency.[7]

Experimental Workflow

The general workflow for the synthesis and antibacterial evaluation of novel pyrazole derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Pyrazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay MIC Determination (Broth Microdilution) characterization->mic_assay Test Compounds mbc_assay MBC Determination mic_assay->mbc_assay sar_studies Structure-Activity Relationship (SAR) Analysis mic_assay->sar_studies mbc_assay->sar_studies mechanism_studies Mechanism of Action Studies sar_studies->mechanism_studies toxicity_assay Cytotoxicity Assays mechanism_studies->toxicity_assay

Figure 1. A generalized workflow for the discovery and evaluation of novel antibacterial pyrazole compounds.

References

Validation

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid versus other halogenated benzoic acid derivatives

For researchers, scientists, and professionals in drug development, the vast array of halogenated benzoic acid derivatives presents both opportunities and challenges. This guide offers a comparative analysis of 3-[(4-bro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the vast array of halogenated benzoic acid derivatives presents both opportunities and challenges. This guide offers a comparative analysis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against other compounds in its class, providing a framework for understanding their potential applications, supported by available experimental data on structurally similar molecules.

Initial investigations reveal a significant gap in publicly available biological performance data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 175203-24-4). Therefore, this guide will draw upon experimental findings for structurally related pyrazole-containing benzoic acids and other halogenated benzoic acid derivatives to infer potential activities and establish a basis for comparison. The insights presented herein are intended to guide future research and highlight the therapeutic potential within this chemical space.

Structural and Physicochemical Properties

The core structure of the topic compound features a benzoic acid moiety linked to a brominated dimethyl-pyrazole ring via a methylene bridge. The presence and position of the halogen atom, the pyrazole ring, and the carboxylic acid group are all expected to contribute significantly to its physicochemical properties and biological activity.

Compound NameCAS NumberMolecular FormulaKey Structural Features
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid 175203-24-4C₁₃H₁₃BrN₂O₂3-substituted benzoic acid, brominated dimethyl-pyrazole
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acidNot AvailableC₁₃H₁₃BrN₂O₂4-substituted benzoic acid isomer of the topic compound
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂Simple halogenated benzoic acid
4-Bromobenzoic acid586-76-5C₇H₅BrO₂Simple halogenated benzoic acid
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesVariousVariableComplex pyrazole-containing benzoic acids with demonstrated antibacterial activity

Comparative Biological Activity: Insights from Analogues

While direct data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unavailable, studies on related compounds provide valuable insights into the potential antibacterial efficacy of this class of molecules.

Antibacterial Performance

Research into pyrazole derivatives has revealed their potential as potent antibacterial agents, particularly against Gram-positive bacteria. Several 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. These compounds are believed to exert their effect by inhibiting fatty acid biosynthesis.

In contrast, simpler halogenated benzoic acids have also been investigated for their antimicrobial properties. For example, derivatives of 2-chlorobenzoic acid have shown antibacterial activity, with some Schiff's bases being more potent than their ester counterparts. The position and nature of the halogen substitution on the benzoic acid ring are known to influence activity.

Table 1: Antibacterial Activity of Structurally Related Pyrazole Derivatives and Halogenated Benzoic Acids

Compound/Derivative ClassTarget Organism(s)MIC Range (µg/mL)Noted Mechanism of Action
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivs.Gram-positive bacteria0.5 - >50Fatty acid biosynthesis inhibition
2-Chlorobenzoic acid derivativesGram-positive & -negativeVariableNot specified
Halogenated Phenylboronic AcidsVibrio species100Inhibition of planktonic growth

This table is a summary of data from different studies on a range of compounds and is for comparative purposes only.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments cited in the analysis of related compounds are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture plate Inoculate Microtiter Plate start->plate compound Test Compound Dilutions compound->plate incubate Incubate at 37°C for 18-24h plate->incubate read Read Absorbance/ Visual Inspection incubate->read determine Determine MIC read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton) to a standardized concentration (typically ~5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Potential Signaling Pathway Involvement

Based on the mechanism of action identified for structurally similar pyrazole derivatives, a potential target pathway for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, if it possesses antibacterial activity, could be the bacterial fatty acid biosynthesis (FAS-II) pathway.

Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway

FASII_Pathway cluster_input Inputs cluster_cycle Elongation Cycle cluster_output Output acetyl_coa Acetyl-CoA initiation Initiation (FabH) acetyl_coa->initiation malonyl_coa Malonyl-CoA elongation Elongation (FabB/F, FabG, FabZ, FabI) malonyl_coa->elongation initiation->elongation Acyl-ACP elongation->elongation fatty_acids Fatty Acids elongation->fatty_acids inhibitor Potential Inhibition by Pyrazole Derivatives inhibitor->elongation

Caption: Simplified diagram of the bacterial FAS-II pathway and a potential point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated benzoic acids is influenced by the nature and position of the halogen substituent. Halogenation can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to cross cell membranes and interact with biological targets.

Key SAR Observations for Halogenated Benzoic Acids:

  • Lipophilicity: Increased halogenation or the use of heavier halogens (e.g., bromine, iodine) generally increases lipophilicity, which can enhance membrane permeability.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

  • Positional Isomerism: The position of the halogen on the benzoic acid ring can significantly impact antibacterial activity.

Conclusion and Future Directions

While a definitive comparison is hampered by the lack of direct experimental data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, the analysis of structurally related compounds suggests that it holds potential as an antibacterial agent. The presence of the brominated pyrazole moiety is a promising feature, given the demonstrated efficacy of other pyrazole derivatives.

Future research should prioritize the in vitro evaluation of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against a panel of clinically relevant bacteria to determine its MIC values. Subsequent studies could explore its mechanism of action, cytotoxicity, and in vivo efficacy. A direct comparison with its 4-substituted isomer and other halogenated benzoic acids would provide valuable data for understanding the structure-activity relationships within this chemical class and for guiding the design of novel therapeutic agents.

Comparative

Unraveling the Antimicrobial Potential: A Comparative Analysis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Among the promis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. This guide provides a comparative analysis of the potential mechanism of action of the novel compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against well-established classes of antibiotics. Due to the novelty of this specific compound, its mechanism of action has not yet been empirically determined. Therefore, this guide presents a hypothesized mechanism based on the known activities of structurally similar pyrazole-containing molecules, supported by a framework of established experimental protocols for such investigations.

A Comparative Overview of Antimicrobial Mechanisms

To understand the potential of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, it is essential to contrast its hypothesized mechanism with those of current antibiotic classes. The following table summarizes these mechanisms.

Antibiotic ClassPrimary Cellular TargetMechanism of ActionExample(s)Hypothesized Mechanism of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Beta-Lactams Peptidoglycan SynthesisInhibit penicillin-binding proteins (PBPs), enzymes essential for cross-linking the bacterial cell wall, leading to cell lysis.Penicillin, Cephalosporins, CarbapenemsDNA Gyrase and Topoisomerase IV Inhibition: Based on the activity of other pyrazole derivatives, this compound may inhibit these essential enzymes, preventing DNA replication and repair.[1]
Fluoroquinolones DNA Gyrase and Topoisomerase IVInhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.Ciprofloxacin, LevofloxacinFatty Acid Biosynthesis Inhibition: Some pyrazole compounds have been shown to inhibit key enzymes in the bacterial fatty acid synthesis (FAS) pathway, disrupting membrane integrity.[2]
Macrolides 50S Ribosomal SubunitBind to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the exit of the growing polypeptide chain.Azithromycin, ErythromycinDihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies of similar pyrazole derivatives suggest potential inhibition of DHFR, an enzyme vital for the synthesis of nucleic acids and amino acids.[1]
Aminoglycosides 30S Ribosomal SubunitBind to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins.Gentamicin, TobramycinCell Membrane Disruption: Certain pyrazole-derived molecules have demonstrated the ability to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[1]
Sulfonamides Dihydropteroate SynthaseCompetitively inhibit dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway, which is essential for nucleotide synthesis.Sulfamethoxazole

Exemplary Antimicrobial Activity of Pyrazole Derivatives

While specific experimental data for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is not yet available, the following table presents a summary of the antimicrobial activity of other reported pyrazole derivatives against various bacterial strains to illustrate how such data is typically presented.

Pyrazole DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
4-[4-[(4-Bromo-3-methylanilino)methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic AcidBacillus subtilis ATCC 66231[2]
3,5-bis(trifluoromethyl)aniline derivativeStaphylococcus aureus strains0.78[3]
Naphthyl-substituted pyrazole-derived hydrazoneAcinetobacter baumannii0.78 - 1.56[1]
Pyrazole-thiazole hybridEscherichia coli ΔTolC0.037[1]
Dihydrotriazine substituted pyrazoleMethicillin-resistant Staphylococcus aureus (MRSA)1[1]

Hypothesized Mechanism of Action: Inhibition of DNA Gyrase

Based on extensive research into the antimicrobial properties of pyrazole-containing compounds, a plausible mechanism of action for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is the inhibition of bacterial DNA gyrase.[1] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.

hypothesized_mechanism cluster_compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid cluster_bacterium Bacterial Cell Compound Novel Pyrazole Compound DNA_Gyrase DNA Gyrase (Target Enzyme) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks process Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to experimental_workflow Start Novel Compound Synthesis MIC_MBC MIC & MBC Determination Start->MIC_MBC Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Mechanism_Hypothesis Formulate Mechanism Hypothesis Time_Kill->Mechanism_Hypothesis Target_Assays Specific Target-Based Assays (e.g., DNA Gyrase Inhibition) Mechanism_Hypothesis->Target_Assays Macromolecular_Synthesis Macromolecular Synthesis Assay Mechanism_Hypothesis->Macromolecular_Synthesis Resistance_Studies Resistance Development Studies Target_Assays->Resistance_Studies Macromolecular_Synthesis->Resistance_Studies Toxicity In Vitro & In Vivo Toxicity Resistance_Studies->Toxicity Conclusion Elucidation of Mechanism of Action Toxicity->Conclusion

References

Validation

cross-reactivity of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in kinase assays

For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of small molecule kinase inhibitors is vast, yet their clinical success hinges on a delicate balance between on-target efficacy an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of small molecule kinase inhibitors is vast, yet their clinical success hinges on a delicate balance between on-target efficacy and off-target effects. Understanding the cross-reactivity profile of a compound across the human kinome is therefore a critical step in preclinical development. This guide provides a framework for evaluating the kinase selectivity of novel compounds, using 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid as a case study. We will compare its hypothetical cross-reactivity with established kinase inhibitors, offering insights into data interpretation and experimental best practices.

Introduction to Kinase Inhibitor Selectivity

Protein kinases, comprising over 500 enzymes in the human genome, are crucial regulators of cellular processes. Their structural conservation, particularly within the ATP-binding pocket, presents a significant challenge for the development of highly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Consequently, comprehensive profiling of a compound's activity against a broad panel of kinases—a "kinome scan"—is an indispensable tool in drug discovery.

This guide will compare the hypothetical kinase inhibition profile of the novel pyrazole derivative, Compound X (3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid) , against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent inhibitor of SRC family kinases and BCR-ABL.

  • Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and KIT, among others.

  • Staurosporine: A broad-spectrum inhibitor with high affinity for a wide range of kinases.

Given that pyrazole scaffolds are prevalent in inhibitors of cell cycle-regulating kinases, we will hypothesize that the primary target of Compound X belongs to the Aurora kinase family .

Comparative Kinase Inhibition Profiles

The following table summarizes hypothetical kinome scan data for Compound X and our selected reference inhibitors. The data is presented as percent of control (% Ctrl), where a lower value indicates stronger binding and greater inhibition. This data is illustrative and serves to model how a researcher would compare their own experimental results.

Kinase TargetCompound X (% Ctrl @ 1 µM) (Hypothetical)Dasatinib (% Ctrl @ 0.1 µM)Sunitinib (% Ctrl @ 0.1 µM)Staurosporine (% Ctrl @ 0.1 µM)
AURKA 5 35420.5
AURKB 8 40380.8
ABL1850.1 381.2
SRC750.2 450.3
LCK800.1 620.2
KIT901.50.8 1.5
PDGFRB921.80.9 2.1
VEGFR2882.51.5 1.8
EGFR9525753.5
p38α (MAPK14)6015552.5

Data for Dasatinib, Sunitinib, and Staurosporine are representative of publicly available kinome scan data and are for illustrative purposes. Actual values may vary depending on assay conditions.

Interpretation:

  • Compound X shows high hypothetical potency against its primary targets, AURKA and AURKB, with minimal off-target activity at the tested concentration.

  • Dasatinib demonstrates high potency against its known targets (ABL1, SRC, LCK) with some cross-reactivity against other kinases.

  • Sunitinib exhibits a multi-kinase inhibition profile, with strong activity against KIT, PDGFRB, and VEGFR2.

  • Staurosporine confirms its role as a non-selective inhibitor, potently binding to a wide array of kinases.

Experimental Protocols

To generate the kind of data presented above, a robust and reproducible kinase assay is essential. Below is a generalized protocol for an in vitro kinase inhibition assay based on the principles of the ADP-Glo™ and LanthaScreen™ platforms.

General In Vitro Kinase Inhibition Assay Protocol

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Solution: Dilute the target kinase to the desired concentration (e.g., 2X the final assay concentration) in kinase buffer. The optimal concentration should be determined empirically.

  • Substrate and ATP Solution: Prepare a solution containing the specific kinase substrate and ATP at 2X their final desired concentrations in kinase buffer. The ATP concentration is often at or near the Km for the target kinase.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., Compound X) and control inhibitors in DMSO. Further dilute these into the kinase buffer to a 4X final concentration.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound or control inhibitor solution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Add 10 µL of the 2X kinase solution to all wells.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA-containing buffer for ADP-Glo™ or TR-FRET-based assays).

3. Signal Detection:

  • For Luminescence-based assays (e.g., ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 40 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • For TR-FRET-based assays (e.g., LanthaScreen™):

    • After stopping the reaction, add 10 µL of a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

4. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a four-parameter logistic curve.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Signal Detection A Prepare Kinase Buffer B Dilute Kinase (2X) A->B C Prepare Substrate/ATP (2X) A->C F Add Kinase (10 µL) B->F G Add Substrate/ATP (5 µL) Initiate Reaction C->G D Serial Dilute Inhibitors (4X) E Add Inhibitor/DMSO (5 µL) D->E E->F F->G H Incubate (e.g., 60 min) G->H I Stop Reaction (e.g., EDTA) H->I J Add Detection Reagents I->J K Incubate J->K L Read Plate (Luminescence/TR-FRET) K->L

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AURKA AURKA ERK->AURKA CompoundX Compound X CompoundX->AURKA CellCycle Cell Cycle Progression AURKA->CellCycle

Comparative

Validating the Target of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: A Comparative Guide for Researchers

Introduction This guide provides a comparative framework for validating the biological target of the novel compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Evidence suggests that this compound may a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for validating the biological target of the novel compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Evidence suggests that this compound may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.[1][2] mPGES-1 is a highly sought-after target for the development of next-generation anti-inflammatory drugs that aim to overcome the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase (COX) enzymes.[3][4] This document outlines the necessary experimental data, protocols, and comparative analyses required to rigorously assess the compound's activity and selectivity against mPGES-1.

The mPGES-1 Signaling Pathway and Therapeutic Rationale

Inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), trigger a signaling cascade that leads to the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][5] This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[1] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3][5]

The therapeutic rationale for targeting mPGES-1 lies in its inducible nature and its position downstream of COX enzymes.[3] Unlike COX inhibitors, which can affect the production of other important prostanoids, a selective mPGES-1 inhibitor would specifically reduce the elevated levels of PGE2 associated with inflammation, potentially with fewer cardiovascular and gastrointestinal side effects.[2][6]

mPGES1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes phospholipid Membrane Phospholipids AA Arachidonic Acid (AA) phospholipid->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Synthases Inflammation Inflammation, Pain, Fever PGE2->Inflammation cPLA2 cPLA2 COX COX-1 / COX-2 mPGES1 mPGES-1 Other_Synthases Other Synthases Experimental_Workflow recombinant_assay Recombinant mPGES-1 Inhibition Assay ic50_direct ic50_direct recombinant_assay->ic50_direct Direct IC50 cox_assay COX-1/COX-2 Selectivity Assays selectivity selectivity cox_assay->selectivity Selectivity Profile cell_based_assay Cell-Based PGE2 Production Assay ic50_cellular ic50_cellular cell_based_assay->ic50_cellular Cellular IC50 start Compound of Interest start->recombinant_assay start->cox_assay start->cell_based_assay

References

Comparative

In Vivo Efficacy of Pyrazole-Based Antibacterial Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Pyrazole-based compounds have shown considerable p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Pyrazole-based compounds have shown considerable promise in this area, with several candidates demonstrating significant in vivo efficacy. This guide provides a comparative analysis of the in vivo performance of select pyrazole-based antibacterial agents, supported by experimental data and detailed methodologies.

I. Comparative Efficacy Data

Compound IDTargetAnimal ModelBacterial StrainInfection ModelKey Efficacy ParameterResultReference
Compound 5c Dihydrofolate Reductase (DHFR)RatMethicillin-Resistant Staphylococcus aureus (MRSA)KeratitisBacterial Load Reduction (log CFU/cornea)Statistically significant reduction in bacterial count compared to the untreated control group.[1][1]

II. Experimental Protocols

A. In Vivo Efficacy of Compound 5c in a Rat Model of MRSA Keratitis

This section details the experimental protocol used to evaluate the in vivo antibacterial activity of the pyrazole-clubbed pyrimidine hybrid, compound 5c.

1. Animal Model:

  • Species: Wistar rats.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All procedures were performed in accordance with institutional animal care and use guidelines.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) was used.

  • Preparation: The MRSA strain was grown overnight in tryptic soy broth. The bacterial suspension was then centrifuged, washed, and resuspended in sterile saline to a concentration of 1 x 10⁸ colony-forming units (CFU)/mL.

3. Infection Procedure:

  • Anesthesia: Rats were anesthetized via intraperitoneal injection.

  • Corneal Scarification and Inoculation: The central cornea of the right eye of each rat was scarified using a sterile needle. A 10 µL aliquot of the prepared MRSA suspension (containing 1 x 10⁶ CFU) was topically applied to the scarified cornea.

4. Treatment Regimen:

  • Groups: The rats were randomly divided into a treatment group and a control group.

  • Compound Formulation: Compound 5c was formulated as a topical ophthalmic solution.

  • Administration: Four hours post-infection, the treatment group received topical administration of the compound 5c solution to the infected eye. The control group received a vehicle solution. Treatment was administered multiple times a day for a specified period.

5. Efficacy Assessment:

  • Endpoint: The primary endpoint was the bacterial load in the cornea at 24 hours post-treatment initiation.

  • Quantification: At the end of the treatment period, rats were euthanized, and the corneas were aseptically excised and homogenized in sterile saline. The homogenates were serially diluted and plated on tryptic soy agar plates. The plates were incubated at 37°C for 24 hours, after which the number of CFU per cornea was determined.

  • Statistical Analysis: The difference in the mean log CFU/cornea between the treated and control groups was analyzed using an appropriate statistical test (e.g., t-test) to determine the significance of the antibacterial effect.

III. Mechanisms of Action and Signaling Pathways

A. Dihydrofolate Reductase (DHFR) Inhibition

Several pyrazole-based antibacterial agents, including the pyrazole-clubbed pyrimidine hybrid (compound 5c) and dihydrotriazine substituted pyrazoles, exert their effect by inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides necessary for DNA replication and repair. Inhibition of bacterial DHFR leads to a depletion of tetrahydrofolate, disrupting DNA synthesis and ultimately causing bacterial cell death.

DHFR_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Precursors THF->Nucleotides Essential for Synthesis DHFR->THF Product DNA DNA Synthesis & Repair Nucleotides->DNA CellDeath Bactericidal/Bacteriostatic Effect DNA->CellDeath Disruption leads to Pyrazole Pyrazole-based DHFR Inhibitor Pyrazole->DHFR Inhibition

Caption: Mechanism of action of pyrazole-based DHFR inhibitors.

B. DNA Gyrase and Topoisomerase IV Inhibition

Another class of pyrazole-based antibacterial agents, the aza-indole-derived pyrazoles, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in decatenating replicated chromosomes. Inhibition of these enzymes by pyrazole derivatives traps the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks. This DNA damage stalls replication forks and can trigger an oxidative stress response, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Catalysis DSB Double-Strand Breaks DNA_Gyrase->DSB Trapped Complex Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Substrate Replication DNA Replication Relaxed_DNA->Replication Oxidative_Stress Oxidative Stress DSB->Oxidative_Stress Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Oxidative_Stress->Cell_Death Pyrazole_Gyrase Aza-indole-derived Pyrazole Inhibitor Pyrazole_Gyrase->DNA_Gyrase Inhibition

Caption: Mechanism of action of aza-indole-derived pyrazole inhibitors.

IV. Experimental Workflow Overview

The general workflow for the in vivo evaluation of novel pyrazole-based antibacterial agents is depicted below. This process begins with the establishment of a relevant animal infection model and culminates in the assessment of the agent's efficacy in clearing the infection.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow A Animal Model Selection & Acclimatization C Induction of Infection (e.g., Thigh, Keratitis) A->C B Bacterial Strain Culture & Inoculum Prep B->C D Compound Formulation & Administration C->D E Monitoring of Animal Health & Disease Progression D->E F Endpoint Measurement (e.g., Bacterial Load, Survival) E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for in vivo efficacy studies.

References

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Pyrazole Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals The substituted pyrazole benzoic acid scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted pyrazole benzoic acid scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The efficient and regioselective synthesis of these molecules is therefore of critical importance. This guide provides an objective comparison of three prominent synthetic routes to access different isomers of substituted pyrazole benzoic acids, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The selection of an appropriate synthetic strategy for a target substituted pyrazole benzoic acid is contingent upon the desired substitution pattern, particularly the position of the carboxylic acid group on the pyrazole ring and the nature of the substituent on the nitrogen atom. Here, we compare three robust methods: the Knorr Pyrazole Synthesis for pyrazole-3-carboxylic acids, the Vilsmeier-Haack reaction followed by oxidation for pyrazole-4-carboxylic acids, and the Ullmann condensation for N-aryl pyrazole benzoic acids.

Data Presentation

The following table summarizes the key quantitative data for each of the three synthetic routes, providing a clear comparison of their performance.

ParameterRoute 1: Knorr Pyrazole SynthesisRoute 2: Vilsmeier-Haack & OxidationRoute 3: Ullmann Condensation
Target Isomer Pyrazole-3-carboxylic acid derivativePyrazole-4-carboxylic acidN-Aryl Pyrazole Benzoic Acid
Key Reactions CyclocondensationFormylation, OxidationN-Arylation
Starting Materials Diethyl oxalate, Substituted acetophenone, Hydrazine hydrateSubstituted acetophenone, Phenylhydrazine, Vilsmeier reagent, Oxidizing agentPyrazole, Substituted aryl iodide
Reaction Time ~2 hours (cyclization)~2-6 hours (formylation), ~1 hour (oxidation)~24 hours
Overall Yield 65-78%[1][2]72-90% (formylation), 48-85% (oxidation)[3]Up to 88%[4]
Key Advantages Direct formation of the pyrazole-3-carboxylateGood yields, applicable to a wide range of hydrazonesDirect formation of C-N bond to the benzoic acid moiety
Key Limitations Potential for regioisomer formation with unsymmetrical diketonesTwo-step process from the pyrazole coreRequires a pre-functionalized aryl halide

Route 1: Knorr Pyrazole Synthesis for Pyrazole-3-carboxylic Acids

The Knorr pyrazole synthesis is a classical and highly effective method for the construction of the pyrazole ring. By utilizing a 1,3-dicarbonyl compound and a hydrazine, this reaction can be adapted to produce pyrazole-3-carboxylic acid derivatives directly. A common strategy involves the condensation of a β-ketoester, formed from diethyl oxalate and an acetophenone derivative, with hydrazine hydrate.[1][2]

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
  • Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate: To a solution of sodium ethoxide, prepared by dissolving sodium (0.01 mol) in absolute ethanol (20 mL), a mixture of diethyl oxalate (0.01 mol) and substituted acetophenone (0.01 mol) is added dropwise with stirring. The reaction mixture is refluxed for 2 hours, and the excess solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a dilute acid to precipitate the ethyl 2,4-dioxo-4-phenylbutanoate intermediate. The solid is filtered, washed with water, and dried.

  • Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: A suspension of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate (0.01 mol) and hydrazine hydrate (0.01 mol) in glacial acetic acid (15 mL) is refluxed for 2 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.[1][2]

Logical Relationship Diagram

Knorr_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Claisen Condensation cluster_reaction2 Step 2: Cyclocondensation SM1 Diethyl Oxalate R1 Sodium Ethoxide Ethanol, Reflux SM1->R1 SM2 Substituted Acetophenone SM2->R1 SM3 Hydrazine Hydrate R2 Glacial Acetic Acid Reflux SM3->R2 I1 Ethyl 2,4-dioxo-4-phenylbutanoate R1->I1 I1->R2 P1 Ethyl 5-substituted-1H-pyrazole-3-carboxylate R2->P1

Caption: Knorr pyrazole synthesis workflow.

Route 2: Vilsmeier-Haack Reaction and Oxidation for Pyrazole-4-carboxylic Acids

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrazoles. This reaction, followed by an oxidation step, provides a reliable route to pyrazole-4-carboxylic acids. The synthesis begins with the formation of a hydrazone, which then undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The resulting pyrazole-4-carbaldehyde is then oxidized to the desired carboxylic acid.[3][5]

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
  • Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A phenylhydrazone of acetophenone is subjected to the Vilsmeier-Haack reagent. Phosphorus oxychloride (3 equivalents) is added dropwise to a solution of the hydrazone in dimethylformamide (DMF) at 0 °C. The reaction mixture is then heated to 70-80 °C for 2-6 hours. After completion, the mixture is poured onto crushed ice and neutralized with a sodium carbonate solution. The precipitated solid is filtered, washed with water, and recrystallized to yield the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[3]

  • Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid: The pyrazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent like acetone or a mixture of pyridine and water. A solution of potassium permanganate (2 equivalents) in water is added dropwise, and the mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of sodium bisulfite solution, and the mixture is acidified with hydrochloric acid. The precipitated carboxylic acid is filtered, washed with water, and dried.[3]

Experimental Workflow Diagram

Vilsmeier_Haack_Oxidation cluster_start Starting Materials cluster_reaction1 Step 1: Vilsmeier-Haack Reaction cluster_reaction2 Step 2: Oxidation SM1 Acetophenone Phenylhydrazone R1 Heating (70-80°C) SM1->R1 SM2 Vilsmeier Reagent (POCl3/DMF) SM2->R1 SM3 Potassium Permanganate R2 Acetone/Water SM3->R2 I1 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde R1->I1 I1->R2 P1 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid R2->P1

Caption: Vilsmeier-Haack and oxidation workflow.

Route 3: Ullmann Condensation for N-Aryl Pyrazole Benzoic Acids

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is highly effective for the N-arylation of heterocycles, including pyrazole. This method is particularly useful for synthesizing pyrazole benzoic acids where the benzoic acid moiety is directly attached to a pyrazole nitrogen atom. The reaction typically involves coupling a pyrazole with an aryl halide in the presence of a copper catalyst, a ligand, and a base.[4]

Experimental Protocol: Synthesis of 1-(4-Carboxyphenyl)pyrazole
  • Coupling Reaction: To a reaction vessel are added pyrazole (1.2 equivalents), methyl 4-iodobenzoate (1 equivalent), copper(I) iodide (0.1 equivalents), a suitable ligand such as 1,10-phenanthroline or Johnphos (0.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous DMSO is added as the solvent. The reaction mixture is heated at 110-130 °C for 24 hours.

  • Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then hydrolyzed to the carboxylic acid using standard procedures, for example, by heating with aqueous sodium hydroxide, followed by acidification. The product is purified by recrystallization or column chromatography.[4]

Signaling Pathway Diagram

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Formation Pyrazole Pyrazole Intermediate Methyl 1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole Pyrazole->Intermediate ArylHalide Methyl 4-iodobenzoate ArylHalide->Intermediate Catalyst CuI Catalyst->Intermediate Catalyzes Ligand Ligand (e.g., Johnphos) Ligand->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 1-(4-Carboxyphenyl)pyrazole Hydrolysis->Product

Caption: Ullmann condensation pathway.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 175203-24-4), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Chemical Waste Profile and Hazard Assessment

Key Hazard Characteristics:

  • Halogenated Organic Compound: Contains bromine.

  • Pyrazole Derivative: Belongs to a class of compounds with diverse biological activities, warranting careful handling.[8]

  • Benzoic Acid Derivative: Possesses acidic properties.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate personal protective equipment is worn to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption.
Body Protection Laboratory coatProtects personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a fume hood.Prevents inhalation of any dusts or vapors.
Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe collection, storage, and disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

Step 1: Waste Segregation Proper segregation is the most critical step in managing laboratory waste.[9]

  • Solid Waste: Collect unused or contaminated solid 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, along with any contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated and clearly labeled waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated organic liquid waste .[1][10] Do not mix with non-halogenated solvents.[3][11]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible container with a secure, tight-fitting screw cap.[12][13] The container must be in good condition, free from cracks or leaks.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[3][10] The label should include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid " (avoiding abbreviations)[10]

    • An indication of the hazards (e.g., "Irritant," "Halogenated Organic")

    • The approximate concentration and quantity of the waste

    • The date when waste was first added to the container

    • The Principal Investigator's name and laboratory location

Step 3: Waste Storage (Satellite Accumulation Area) Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][13]

  • The SAA must be a secondary containment tray to prevent spills.

  • Store incompatible waste types separately (e.g., keep acids away from bases, and oxidizers away from flammable liquids).[12][14]

  • Keep the waste container closed at all times, except when adding waste.[6][10]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[13]

Step 4: Request for Disposal Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][13]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Step 5: Professional Disposal The final disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid must be handled by a licensed professional waste disposal company.[4] The most common and recommended method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate area.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled container for disposal.[2] For liquid spills, use an absorbent material to contain and clean up the spill.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2 & 3: Labeling & Storage cluster_3 Step 4 & 5: Disposal A Generate Waste: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid B Is the waste solid or liquid? A->B C Collect in container for 'Solid Halogenated Waste' B->C Solid D Collect in container for 'Liquid Halogenated Waste' B->D Liquid E Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info C->E D->E F Store sealed container in designated Satellite Accumulation Area (SAA) E->F G Is container full or storage time limit reached? F->G H Submit waste pickup request to EHS department G->H Yes J Continue to collect waste in the same container G->J No I Professional Disposal (High-Temp Incineration) H->I

Caption: Disposal workflow for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

References

Handling

Personal protective equipment for handling 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypePPE SpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion[2].To protect against eye irritation from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned. Closed-toe shoes are required[2][3].To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential[1][3]. If significant dust is generated, a NIOSH-approved respirator may be necessary[2][4].To avoid respiratory tract irritation from inhaling dust.

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes risk and ensures the integrity of experimental procedures.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary PPE as specified in Table 1.

    • Prepare all required equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Conduct all weighing and transfers of the powdered compound within a chemical fume hood to control dust and vapors[3].

    • Avoid direct contact with the skin and eyes[3].

    • Wash hands thoroughly after handling, even if gloves were worn[1].

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][5].

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][5].

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1][5].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].

Disposal Plan

As a halogenated organic compound, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid requires specific disposal procedures to prevent environmental contamination.

Table 2: Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled "Halogenated Organic Waste" container[3][7][8].Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed container.
Contaminated Solvents Labeled "Halogenated Organic Liquid Waste" container[8][9].Do not pour any solutions containing this compound down the drain[3][10]. Collect in a compatible, sealed waste container.
Empty Containers Dispose of as hazardous waste.Triple rinse the container with a suitable solvent, collecting the rinsate as halogenated organic liquid waste.

Workflow and Logical Relationships

The following diagram illustrates the procedural flow for safely handling 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer disposal_solid Dispose of Solid Waste handling_transfer->disposal_solid disposal_liquid Dispose of Liquid Waste handling_transfer->disposal_liquid cleanup_decontaminate Decontaminate Work Area disposal_solid->cleanup_decontaminate disposal_liquid->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.

References

© Copyright 2026 BenchChem. All Rights Reserved.